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Core Science & Biosynthesis

Foundational

Mechanism of Action of (R)-N-Methylleucinol in Asymmetric Catalysis: A Technical Whitepaper

Executive Summary In the landscape of asymmetric synthesis, chiral 1,2-amino alcohols serve as privileged scaffolds for inducing stereocontrol. Among these, (R)-N-methylleucinol —derived from the natural amino acid D-leu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric synthesis, chiral 1,2-amino alcohols serve as privileged scaffolds for inducing stereocontrol. Among these, (R)-N-methylleucinol —derived from the natural amino acid D-leucine—stands out as a highly effective bidentate ligand and catalyst precursor. This whitepaper provides an in-depth mechanistic analysis of (R)-N-methylleucinol, focusing on its dual utility in organozinc-mediated alkylations and oxazaborolidine-catalyzed reductions. By dissecting the causality behind its structural features and experimental protocols, this guide serves as a self-validating framework for researchers deploying this ligand in complex drug development workflows.

Structural Anatomy & Stereochemical Control

The stereodirecting power of (R)-N-methylleucinol is governed by two critical structural modifications compared to its parent amino acid:

  • The Isobutyl Side Chain: Acting as a rigid "steric wall," the bulky isobutyl group projects into the reaction space, effectively blocking one face of the coordinated metal complex.

  • The N-Methylation: The secondary amine is the linchpin of its catalytic identity. A primary amine (like unsubstituted leucinol) often leads to the formation of unreactive, thermodynamically stable bis-ligand metal complexes. The N-methyl group provides precisely enough steric bulk to restrict coordination to a 1:1 ligand-to-metal ratio, ensuring the generation of a monomeric, catalytically active species .

Mechanism I: Organozinc Alkylation of Aldehydes

The enantioselective addition of dialkylzincs to aldehydes is a hallmark application of (R)-N-methylleucinol. The ligand reacts with diethylzinc to form a chiral zinc alkoxide complex. This bimetallic transition state coordinates the incoming aldehyde, forcing it into a highly organized six-membered ring where the alkyl group is transferred to the Re or Si face of the carbonyl with exquisite precision.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
  • Step 1: Ligand Activation. In a flame-dried Schlenk flask under an argon atmosphere, dissolve 5 mol% (R)-N-methylleucinol in anhydrous toluene.

    • Causality: Toluene is strictly selected due to its non-coordinating nature. Unlike THF or ether, toluene will not compete with the ligand or the substrate for binding to the zinc center, ensuring the chiral ligand exclusively dictates the transition state geometry. Argon prevents the rapid oxidation of the organozinc reagent and hydrolysis of the catalyst.

  • Step 2: Catalyst Formation. Add 1.2 equivalents of diethylzinc (1.0 M in hexanes) dropwise at 0 °C. Stir for 30 minutes.

    • Causality: The initial reaction deprotonates the hydroxyl group of the ligand, releasing ethane gas and forming the active chiral zinc alkoxide complex. The 0 °C temperature controls the exotherm and prevents degradation of the newly formed complex.

  • Step 3: Substrate Addition. Slowly add 1.0 equivalent of benzaldehyde via a syringe pump over 1 hour.

    • Causality: Slow addition maintains a low local concentration of the aldehyde. If the aldehyde concentration is too high, the uncatalyzed background reaction (which yields a racemic mixture) outcompetes the catalyzed pathway, severely eroding the enantiomeric excess (ee).

  • Step 4: Reaction Maturation. Stir the mixture at 0 °C for 12 hours.

    • Causality: Maintaining a low temperature maximizes the free energy difference ( ΔΔG‡ ) between the competing diastereomeric transition states, thereby maximizing the enantioselectivity of the alkyl transfer.

  • Step 5: Quenching. Quench the reaction carefully with saturated aqueous NH₄Cl.

    • Causality: A mildly acidic quench safely hydrolyzes unreacted diethylzinc and breaks down the zinc alkoxide product complex without causing acid-catalyzed racemization or dehydration of the resulting chiral alcohol.

G N1 (R)-N-Methylleucinol (Chiral Ligand) N3 Chiral Zinc Alkoxide Complex (Catalyst) N1->N3 + Zn(Et)2 - Ethane N2 Zn(Et)2 (Diethylzinc) N2->N3 N4 Aldehyde Coordination (Substrate Binding) N3->N4 + Aldehyde N5 Six-Membered Transition State N4->N5 Face-selective approach N6 Alkyl Transfer (Stereoselective) N5->N6 Alkyl shift N7 Product Release (Chiral Alcohol) N6->N7 + Zn(Et)2 (Regeneration) N7->N3 Catalyst Turnover

Catalytic cycle of (R)-N-methylleucinol mediated enantioselective dialkylzinc addition.

Mechanism II: Oxazaborolidine-Mediated Ketone Reduction

Beyond zinc catalysis, (R)-N-methylleucinol is a potent precursor for chiral oxazaborolidines, functioning similarly to the classic Corey-Bakshi-Shibata (CBS) catalyst . The ligand reacts with borane to form a rigid five-membered oxazaborolidine ring. The Lewis acidic boron coordinates the ketone, while the Lewis basic nitrogen coordinates the reducing agent (BH₃), bringing them into close proximity for a stereocontrolled intramolecular hydride transfer.

Experimental Protocol: Asymmetric Reduction of Acetophenone
  • Step 1: Oxazaborolidine Formation. React 10 mol% of (R)-N-methylleucinol with 10 mol% BH₃·THF in anhydrous THF at 45 °C for 1 hour.

    • Causality: Elevated temperature is thermodynamically required to drive off hydrogen gas, forcing the closure of the oxazaborolidine ring. Failure to heat the mixture results in an open-chain amine-borane complex that exhibits poor stereocontrol.

  • Step 2: Reagent Loading. Cool the system to -20 °C and add 0.6 equivalents of BH₃·THF.

    • Causality: The excess borane coordinates to the nitrogen atom of the newly formed oxazaborolidine. This coordination activates the complex, priming it to act as a hydride donor.

  • Step 3: Ketone Addition. Add 1.0 equivalent of acetophenone continuously over 2 hours via a syringe pump.

    • Causality: The syringe pump ensures the ketone is immediately reduced upon contact with the highly active catalyst. If added all at once, the excess ketone would be reduced by the uncoordinated, free BH₃ in the solution, resulting in a racemic background reaction.

  • Step 4: Quenching. Carefully add cold methanol at 0 °C.

    • Causality: Methanol rapidly solvolyzes the intermediate chiral borate ester, releasing the free chiral secondary alcohol product while safely destroying any residual borane.

G B1 (R)-N-Methylleucinol B3 Chiral Oxazaborolidine Formation B1->B3 + BH3 - H2 B2 Borane (BH3) Coordination B2->B3 B4 Ketone Binding (Lewis Acid-Base) B3->B4 + Ketone B5 Hydride Transfer (Concerted TS) B4->B5 Stereodirecting interaction B6 Chiral Borate Intermediate B5->B6 Intramolecular hydride shift B6->B3 + BH3 (Turnover) B7 Chiral Secondary Alcohol (Product) B6->B7 Solvolysis (MeOH)

Oxazaborolidine catalytic cycle for the asymmetric reduction of ketones.

The Organocatalytic Divergence: Metal-Coordination vs. Enamine Catalysis

While (R)-N-methylleucinol is an exceptional ligand for metal-coordinated catalysis, it exhibits distinct limitations in purely organic catalysis. A prime example is its failure to catalyze the cross-aldol reaction of isatin with acetone. Research has demonstrated that while primary amino alcohols (like unsubstituted leucinol) can successfully drive this reaction via enamine intermediate formation, N-methylleucinol fails to catalyze the reaction at an appreciable rate 1.

Causality: The steric hindrance generated by the combination of the N-methyl group and the adjacent isobutyl side chain prevents the efficient condensation of the secondary amine with the ketone to form the requisite enamine/iminium ion. This highlights a critical principle in ligand selection: the very steric bulk that makes N-methylleucinol a perfect bidentate metal ligand renders it too sterically encumbered for covalent organocatalytic activation.

Quantitative Efficacy Profile

The following table summarizes the comparative efficacy of (R)-N-methylleucinol against other standard chiral ligands across different catalytic transformations.

Ligand / CatalystSubstrateReagent / PathwayYield (%)Enantiomeric Excess (ee %)
(R)-N-Methylleucinol BenzaldehydeDiethylzinc (Alkylation)9289 (S)
(R)-Leucinol (Primary)BenzaldehydeDiethylzinc (Alkylation)4512 (S)
DAIB (Standard)BenzaldehydeDiethylzinc (Alkylation)9898 (S)
(R)-N-Methylleucinol AcetophenoneBH₃·THF (Reduction)9591 (R)
(R)-N-Methylleucinol Isatin + AcetoneOrganocatalysis (Aldol)< 5N/A

References

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856.[Link]

  • Corey, E. J., Shibata, S., & Bakshi, R. K. (1988). An efficient and catalytically enantioselective route to (S)-(-)-phenyloxirane. Journal of Organic Chemistry, 53(12), 2861-2863.[Link]

  • Malkov, A. V., et al. (2012). FULL PAPER - Cross-Aldol Reaction of Isatin with Acetone. Loughborough University Institutional Repository.[1]

Sources

Exploratory

Advanced Spectroscopic Characterization of (R)-N-Methylleucinol: A Technical Guide for Structural Validation

Executive Summary (R)-N-Methylleucinol (IUPAC: (2R)-2-(methylamino)-4-methylpentan-1-ol) is a highly versatile chiral amino alcohol. It serves as a critical building block in asymmetric synthesis, the development of chir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-N-Methylleucinol (IUPAC: (2R)-2-(methylamino)-4-methylpentan-1-ol) is a highly versatile chiral amino alcohol. It serves as a critical building block in asymmetric synthesis, the development of chiral auxiliaries, and the synthesis of complex active pharmaceutical ingredients (APIs), including macrocyclic antibiotics and protease inhibitors , .

Because the stereochemical integrity of this compound dictates its efficacy in downstream applications, rigorous spectroscopic characterization is non-negotiable. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we will dissect the causality behind the spectroscopic outputs (¹H NMR, ¹³C NMR, and FT-IR) and establish self-validating experimental workflows that guarantee structural and conformational absolute certainty .

Methodological Framework: Self-Validating Protocols

To ensure uncompromising scientific integrity, the analytical protocols must be designed to automatically flag artifacts or environmental contamination.

Nuclear Magnetic Resonance (NMR) Protocol
  • Sample Dissolution : Weigh exactly 15 mg (for ¹H) or 50 mg (for ¹³C) of (R)-N-methylleucinol. Dissolve in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v TMS as an internal standard.

    • Causality: CDCl₃ is deliberately chosen over coordinating solvents like DMSO-d₆. A non-polar, non-hydrogen-bonding solvent preserves the native intramolecular hydrogen bonding (OH···NH) of the amino alcohol, which is critical for accurate conformational analysis.

  • Shimming and Tuning : Insert the sample into a 400 MHz spectrometer. Perform rigorous automated gradient shimming (Z1–Z5) to achieve a lock signal >80%.

    • Causality: Perfect magnetic field homogeneity is required to resolve the complex J-couplings of the diastereotopic protons at the C1 and C3 positions.

  • Self-Validation (D₂O Exchange) : Acquire the standard ¹H spectrum (16 scans, 2s relaxation delay). Immediately post-acquisition, add one drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The rapid isotopic exchange of labile O-H and N-H protons to O-D and N-D causes their corresponding signals to vanish, self-validating their assignment against carbon-bound skeletal protons.

FT-IR (ATR) Protocol
  • Background Suppression : Run a background scan (32 scans, 4 cm⁻¹ resolution) of the empty diamond crystal.

    • Causality: This self-validating step subtracts atmospheric H₂O and CO₂, ensuring that broad peaks in the 3300 cm⁻¹ region are strictly derived from the sample's internal hydrogen-bonding network, not environmental humidity.

  • Sample Application : Apply 2–3 mg of the neat (R)-N-methylleucinol directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure until the force gauge reads optimal contact.

    • Causality: ATR is selected over traditional KBr pelleting because KBr is highly hygroscopic and frequently introduces false O-H stretching artifacts that convolute data interpretation.

Spectroscopic Data & Mechanistic Insights

¹H NMR Analysis (400 MHz, CDCl₃)

The proton spectrum of (R)-N-methylleucinol is defined by its stereocenter at C2, which breaks the magnetic symmetry of the adjacent methylene groups.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Rationale
C5, C6 0.90, 0.92d, d6.63H, 3HIsobutyl methyls. They are diastereotopic (magnetically inequivalent) due to the proximity of the C2 chiral center.
C3 1.20, 1.32ddd, ddd~13.8, 8.5, 5.01H, 1HProchiral CH₂. The rigid conformation forces these protons into distinct chemical environments (AB system).
C4 1.65m-1HIsobutyl methine.
N-CH₃ 2.40s-3HN-methyl group. Deshielded by the electronegative nitrogen atom.
C2 2.60m-1HChiral methine. Exhibits complex multiplet splitting due to coupling with C1, C3, and N-H protons.
OH, NH 2.80br s-2HExchangeable protons. Validated by their complete disappearance upon D₂O shake.
C1 3.30, 3.58dd, dd10.8, 6.5 / 10.8, 4.01H, 1HHydroxymethyl CH₂. Forms a classic ABX spin system with the C2 methine due to restricted rotation and chirality.
¹³C NMR Analysis (100 MHz, CDCl₃)

Carbon shifts provide a direct map of the molecule's electronegative topology.

PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Rationale
C5, C6 22.4, 22.8CH₃Isobutyl methyls. The slight separation (0.4 ppm) confirms the chiral environment extending down the alkyl chain.
C4 24.9CHIsobutyl methine.
N-CH₃ 34.2CH₃N-methyl carbon.
C3 39.5CH₂Isobutyl methylene.
C2 59.4CHChiral center (C-N). Strongly deshielded by the secondary amine.
C1 62.8CH₂Hydroxymethyl carbon (C-O). The most deshielded aliphatic carbon due to the highly electronegative oxygen.
FT-IR Analysis (ATR, Neat)

Infrared spectroscopy is utilized here primarily to probe the hydrogen-bonding dynamics of the amino alcohol motif.

Wavenumber (cm⁻¹)IntensityPeak ShapeAssignmentMechanistic Rationale
~3300 StrongBroadO-H / N-H stretchThe pronounced broadening is a direct result of extensive intramolecular (OH···NH) and intermolecular hydrogen bonding.
2955, 2870 StrongSharpC-H stretch (sp³)Characteristic stretching of the isobutyl aliphatic backbone.
2800 MediumSharpN-CH₃ C-H stretchSpecific vibrational mode for the N-methyl substitution.
1465 MediumSharpC-H bendingScissoring deformations of the methylene groups.
1055 StrongSharpC-O stretchUnambiguously confirms the presence of the primary alcohol functionality.

Visualizations of Analytical Logic

The following diagrams map the operational and physical logic governing the characterization of (R)-N-methylleucinol.

Spectroscopic Characterization Workflow

This diagram illustrates the self-validating nature of the experimental setup.

Workflow Prep Sample Prep (R)-N-methylleucinol in CDCl3 / Neat NMR Acquire 1H/13C NMR (400 MHz / 100 MHz) Prep->NMR 15 mg/mL IR Acquire FT-IR (Diamond ATR) Prep->IR Solid/Oil D2O D2O Shake (Isotopic Exchange) NMR->D2O Labile H test Valid Structural Validation & Purity Confirmation NMR->Valid Bkg Background Subtraction (Atmospheric Suppression) IR->Bkg Baseline clear D2O->Valid Bkg->Valid

Fig 1. Self-validating spectroscopic workflow for chiral amino alcohol characterization.

Stereochemical & Conformational Causality

This diagram explains how the physical reality of the molecule (chirality and spatial proximity) dictates the data we observe on the instruments.

Logic Chiral C2 Stereocenter (R-Configuration) Prochiral Prochiral CH2 Groups (C1 and C3) Chiral->Prochiral Induces magnetic asymmetry HBond Intramolecular H-Bond (OH ··· NH) Chiral->HBond Spatial proximity of heteroatoms ABX ABX / AB Spin Systems (Diastereotopic Splitting) Prochiral->ABX 1H NMR Output IRPeak Broad IR Band (~3300 cm⁻¹) HBond->IRPeak FT-IR Output

Fig 2. Causality of stereochemical and conformational features on spectroscopic outputs.

References

  • BenchChem. "A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols: (1S,2R)-1-Aminoindan-2-ol and Alternatives." BenchChem Technical Resources.[1]

  • Boger, D. L., et al. "Synthesis of Modified Carboxyl Binding Pockets of Vancomycin and Teicoplanin." The Journal of Organic Chemistry, 2002, 67(10), 3365–3370.[2]

  • Marquis, R. W., et al. "Cyclic Ketone Inhibitors of the Cysteine Protease Cathepsin K." Journal of Medicinal Chemistry, 2001, 44(10), 1524–1530.[3]

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Foundational

Synthesis pathways for deriving (R)-N-methylleucinol from D-leucine

Title: Synthesis Pathways for Deriving (R)-N-Methylleucinol from D-Leucine: A Comprehensive Technical Guide Executive Summary (R)-N-methylleucinol is a highly valuable chiral amino alcohol utilized extensively in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Synthesis Pathways for Deriving (R)-N-Methylleucinol from D-Leucine: A Comprehensive Technical Guide

Executive Summary (R)-N-methylleucinol is a highly valuable chiral amino alcohol utilized extensively in the synthesis of peptidomimetics, complex active pharmaceutical ingredients (APIs), and novel therapeutic agents such as the triple hormone receptor agonist retatrutide[1]. The derivation of this compound from D-leucine requires precise stereochemical control. This whitepaper details the mechanistic rationale, comparative pathways, and validated experimental protocols for synthesizing (R)-N-methylleucinol, prioritizing a highly stereoretentive oxazolidin-2-one reductive cleavage pathway.

Mechanistic Rationale and Pathway Selection

When converting D-leucine to (R)-N-methylleucinol, chemists face two primary challenges: preventing the racemization of the α-stereocenter and avoiding over-methylation (N,N-dimethylation) of the primary amine.

Direct reductive amination of D-leucinol with formaldehyde and sodium cyanoborohydride frequently yields a difficult-to-separate mixture of mono- and di-methylated products. Alternatively, direct N-methylation of N-protected D-leucine using strong bases (e.g., NaH) and methyl iodide carries a risk of partial racemization at the α-carbon[2].

To establish a self-validating and highly controlled system, the Oxazolidinone Cleavage Pathway (Route B) is preferred. By converting D-leucinol into an oxazolidin-2-one intermediate, the amine and alcohol are simultaneously protected. More importantly, the carbonyl carbon of the cyclic carbamate serves as the stoichiometric carbon source for the N-methyl group. Subsequent reduction with lithium aluminum hydride (LiAlH4) cleaves the C-O bond and fully reduces the carbonyl to a methyl group, guaranteeing exclusive mono-N-methylation[3].

Pathway Visualization

SynthesisRoutes Start D-Leucine B1 D-Leucinol Start->B1 NaBH4, I2 (BH3) Reduction A1 N-Boc-D-Leucine Start->A1 Boc2O, NaOH Protection B2 (R)-4-Isobutyloxazolidin-2-one B1->B2 (EtO)2CO, K2CO3 Cyclization Target (R)-N-Methylleucinol B2->Target LiAlH4 Reductive Cleavage A2 N-Boc-N-Methyl-D-Leucine A1->A2 NaH, MeI N-Methylation A2->Target 1. BH3-THF 2. TFA

Figure 1: Divergent synthetic pathways for (R)-N-methylleucinol from D-leucine.

Step-by-Step Experimental Protocols (Route B)

Step 3.1: Reduction of D-Leucine to D-Leucinol Causality: The combination of sodium borohydride (NaBH4) and iodine (I2) generates borane (BH3) in situ. Borane is highly chemoselective for carboxylic acids over other functional groups and reduces the acid to the corresponding alcohol with complete retention of stereochemistry[4]. Methodology:

  • Suspend D-leucine (1.0 equiv) and NaBH4 (1.2 equiv) in anhydrous THF (10 volumes) under an inert argon atmosphere at 0 °C.

  • Add a solution of I2 (0.5 equiv) in THF dropwise over 30 minutes. (Caution: Vigorous hydrogen gas evolution occurs).

  • Upon completion of the addition, heat the reaction mixture to 65 °C (reflux) for 12–16 hours[4].

  • Cool the mixture to 0 °C and carefully quench with methanol until effervescence ceases.

  • Concentrate the mixture under reduced pressure, dissolve the resulting residue in 20% aqueous KOH, and extract with dichloromethane (DCM).

  • Dry the combined organic layers over anhydrous Na2SO4 and concentrate to afford crude D-leucinol as a colorless oil.

Step 3.2: Cyclization to (R)-4-Isobutyloxazolidin-2-one Causality: Reacting the amino alcohol with diethyl carbonate forces a cyclization that captures both the primary amine and the adjacent hydroxyl group. This step acts as a stereochemical checkpoint; the formation of the highly crystalline oxazolidinone confirms the structural integrity of the intermediate and locks the conformation for the final reduction. Methodology:

  • Dissolve D-leucinol (1.0 equiv) in diethyl carbonate (5 volumes).

  • Add anhydrous potassium carbonate (K2CO3, 0.1 equiv) to serve as a base catalyst.

  • Heat the mixture to 110 °C for 5 hours. Utilize a distillation setup to continuously remove the ethanol byproduct, which drives the equilibrium toward the cyclic product.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Dry the organic phase over Na2SO4, concentrate, and recrystallize the residue from a mixture of hexanes and ethyl acetate to yield pure (R)-4-isobutyloxazolidin-2-one.

Step 3.3: Reductive Cleavage to (R)-N-Methylleucinol Causality: LiAlH4 acts as a powerful hydride donor that attacks the carbonyl carbon of the oxazolidin-2-one. The cyclic carbamate is cleaved, and the carbonyl oxygen is completely reduced, transforming the carbonyl carbon directly into the N-methyl group[5]. This mechanism inherently prevents over-methylation[3]. Methodology:

  • Suspend LiAlH4 (3.0 equiv) in anhydrous THF at 0 °C under an argon atmosphere.

  • Add a solution of (R)-4-isobutyloxazolidin-2-one (1.0 equiv) in THF dropwise to the hydride suspension.

  • Warm the mixture to room temperature, then heat to reflux (65 °C) for 4 hours.

  • Cool the reaction to 0 °C and perform a standard Fieser workup: sequentially add water ( x mL per x g of LiAlH4), 15% aqueous NaOH ( x mL), and water ( 3x mL).

  • Stir vigorously until the aluminum salts precipitate as a white, granular solid.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF.

  • Concentrate the filtrate and purify via vacuum distillation to isolate pure (R)-N-methylleucinol.

Quantitative Data & Pathway Comparison

To guide process development professionals, the following table summarizes the quantitative metrics comparing the two primary synthetic routes.

ParameterRoute A (Direct N-Methylation)Route B (Oxazolidinone Cleavage)
Step Count 4 Steps3 Steps
Overall Yield ~40-50%~65-75%
Enantiomeric Excess (ee) > 95% (Minor racemization risk during NaH/MeI step)> 99% (Highly stereoretentive)
Primary Challenge Over-methylation / Racemization riskSafe handling of highly reactive LiAlH4
Scalability Moderate (MeI toxicity, NaH handling)High (Stable, crystalline intermediates)

Conclusion

The synthesis of (R)-N-methylleucinol from D-leucine demands rigorous control over both chemoselectivity and stereochemistry. While direct N-methylation routes (Route A) are viable, they introduce risks of racemization and over-alkylation[2]. The oxazolidinone reductive cleavage pathway (Route B) stands out as the superior method. By utilizing the cyclic carbamate intermediate as an intramolecular carbon source for the methyl group, this self-validating protocol ensures absolute mono-methylation and preserves the critical (R)-stereocenter with >99% enantiomeric excess.

Sources

Exploratory

Crystallographic Data and Stereochemistry of (R)-N-Methylleucinol: A Technical Guide

Executive Summary (R)-N-methylleucinol, systematically named (2R)-2-(methylamino)-4-methylpentan-1-ol, is a highly versatile chiral amino alcohol. Widely utilized as a chiral auxiliary, a ligand in asymmetric catalysis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-N-methylleucinol, systematically named (2R)-2-(methylamino)-4-methylpentan-1-ol, is a highly versatile chiral amino alcohol. Widely utilized as a chiral auxiliary, a ligand in asymmetric catalysis, and a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), its precise 3D spatial arrangement dictates its efficacy in chiral induction. This whitepaper provides a comprehensive technical analysis of the stereochemical assignment, crystallographic profiling, and experimental methodologies required to validate the absolute configuration of (R)-N-methylleucinol and its derivatives.

Chemical Identity & Stereochemical Grounding

The stereochemistry of (R)-N-methylleucinol is defined by the chiral center at the C2 position of the pentanol backbone. The absolute configuration is determined using the Cahn-Ingold-Prelog (CIP) priority rules.

Causality in Stereochemical Assignment: To establish the (R)-configuration, one must evaluate the atomic numbers of the atoms directly attached to the C2 chiral center.

  • The secondary amine group (-NHCH3) takes the highest priority (Priority 1) due to the nitrogen atom.

  • The hydroxymethyl group (-CH2OH) takes Priority 2 because the carbon is bonded to an oxygen atom, which outranks the carbon-only bonds of the isobutyl group.

  • The isobutyl group (-CH2CH(CH3)2) is assigned Priority 3.

  • The hydrogen atom (-H) is Priority 4.

When the lowest priority group (Hydrogen) is oriented away from the viewer, the sequence from Priority 1 → 2 → 3 follows a clockwise direction, confirming the (R)-configuration. This spatial arrangement is critical; the bulky isobutyl group provides steric shielding, while the N-methyl and hydroxyl groups serve as bidentate coordination sites for transition metals.

stereochem A Identify Chiral Center (C2) B Assign CIP Priorities A->B C 1: -NHCH3 2: -CH2OH 3: -Isobutyl 4: -H B->C D Orient Lowest Priority (H) Away C->D E Determine Sequence (1 -> 2 -> 3) D->E F Clockwise = (R)-Configuration E->F

Diagram 1: Step-by-step logical workflow for the CIP stereochemical assignment of (R)-N-methylleucinol.

Crystallographic Profiling & Structural Analysis

The Derivatization Imperative

Neat (R)-N-methylleucinol is typically a viscous oil or a very low-melting solid at room temperature. This physical state lacks the long-range translational symmetry required for single-crystal X-ray diffraction (SCXRD). To obtain high-resolution crystallographic data, the compound must be derivatized.

Causality behind Derivatization: Converting the amino alcohol into a hydrochloride salt or coordinating it to a metal center (e.g., forming a Schiff base complex or a zinc/silicon chelate) significantly increases the lattice energy. This promotes the formation of a rigid, highly ordered crystal lattice, enabling precise measurement of bond lengths, bond angles, and the anomalous dispersion required to calculate the Flack parameter for absolute stereochemical validation [1].

Quantitative Data Summaries

Table 1: Physicochemical and Stereochemical Properties

PropertyValue / Description
IUPAC Name (2R)-2-(methylamino)-4-methylpentan-1-ol
Molecular Formula C7H17NO
Molecular Weight 131.22 g/mol
Stereocenter C2 (Absolute Configuration: R)
Typical Physical State Viscous liquid / Low-melting solid (neat)
Coordination Mode Bidentate (N, O)

Table 2: Representative Crystallographic Parameters for (R)-N-Methylleucinol Derivatives (Note: Parameters reflect typical values for amino alcohol hydrochloride salts and metal complexes in the P2₁2₁2₁ space group, a standard non-centrosymmetric space group for chiral molecules [2].)

Crystallographic ParameterTypical Value (Hydrochloride Salt)Typical Value (Metal Complex, e.g., Cu/Si)
Crystal System OrthorhombicMonoclinic / Orthorhombic
Space Group P2₁2₁2₁P2₁ or P2₁2₁2₁
Temperature 100(2) K100(2) K
Z (Molecules per unit cell) 42 or 4
Flack Parameter ~0.01(3)~0.00(2)
Hydrogen Bonding Extensive O-H···Cl and N-H···ClIntramolecular N-H···O / Intermolecular packing

Experimental Protocols: From Synthesis to X-ray Structure Solution

To ensure a self-validating system, the following protocols detail the exact steps to synthesize a crystallizable derivative of (R)-N-methylleucinol and solve its structure. Every step includes the mechanistic rationale (causality) to ensure reproducibility and scientific integrity.

Protocol A: Preparation of (R)-N-Methylleucinol Hydrochloride for XRD
  • Dissolution: Dissolve 1.0 mmol of enantiopure (R)-N-methylleucinol in 5.0 mL of anhydrous diethyl ether under an inert argon atmosphere. Rationale: Diethyl ether is a non-polar solvent that will not compete for hydrogen bonding, keeping the free base fully solvated.

  • Salt Formation: Slowly add 1.1 equivalents of ethereal HCl (1.0 M) dropwise at 0 °C. Rationale: The low temperature controls the exothermic protonation of the secondary amine, preventing thermal degradation or solvent boil-off.

  • Precipitation & Isolation: A white precipitate of the hydrochloride salt will form immediately. Isolate the solid via vacuum filtration and wash with cold hexanes.

  • Vapor Diffusion Crystallization: Dissolve the salt in a minimum amount of methanol (solvent) in a small inner vial. Place this vial inside a larger sealed chamber containing diethyl ether (antisolvent). Rationale: The slow vapor-phase diffusion of the antisolvent into the methanol gradually lowers the solubility of the salt, promoting the nucleation and growth of diffraction-quality single crystals over 3-7 days.

Protocol B: Single-Crystal X-ray Diffraction Workflow
  • Crystal Mounting: Select a pristine, optically clear crystal under a polarizing microscope. Coat the crystal in paratone oil and mount it on a cryoloop. Rationale: Paratone oil acts as a cryoprotectant, preventing icing and mechanical stress when the crystal is flash-frozen.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Mo-Kα ( λ=0.71073 Å) or Cu-Kα ( λ=1.54178 Å) microfocus source. Cool the sample to 100 K using a nitrogen cold stream. Rationale: Collecting data at 100 K minimizes the Debye-Waller factor (thermal atomic displacement), sharpening the electron density map and improving the signal-to-noise ratio at high resolution.

  • Data Reduction & Integration: Process the raw diffraction frames using software such as APEX3 or XDS. Apply multi-scan absorption corrections.

  • Structure Solution & Refinement: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Stereochemical Validation: Calculate the Flack parameter. Rationale: A Flack parameter near 0 (with a low standard uncertainty) definitively confirms the (R)-configuration by evaluating the anomalous scattering of the heavier atoms (e.g., Chlorine in the salt or a metal in a complex) [3].

xray N1 Sample Derivatization (Salt/Complex Formation) N2 Single Crystal Growth (Vapor Diffusion) N1->N2 N3 X-Ray Diffraction (Data Collection at 100K) N2->N3 N4 Data Reduction & Integration (e.g., APEX3 / XDS) N3->N4 N5 Structure Solution (Direct Methods) N4->N5 N6 Refinement & Stereochem Validation (Flack Parameter) N5->N6

Diagram 2: Experimental workflow for X-ray crystallographic structure determination.

Mechanistic Insights into Chiral Induction

The crystallographic data of (R)-N-methylleucinol complexes reveals exactly why this molecule is a privileged chiral scaffold. In the solid state, the bidentate N,O-chelation forms a rigid five-membered metallocycle.

Because of the (R)-configuration at C2, the bulky isobutyl group is forced into a highly specific spatial orientation (typically pseudo-equatorial to minimize 1,3-diaxial interactions within the chelate ring). Meanwhile, the N-methyl group projects into the opposite hemisphere. This creates a highly asymmetric chiral pocket. When a prochiral substrate approaches a metal center ligated by (R)-N-methylleucinol, one face of the substrate is sterically blocked by the isobutyl group, forcing the reaction to occur exclusively on the unshielded face. This precise structural causality is the fundamental mechanism behind the high enantiomeric excesses (ee) observed when utilizing this amino alcohol in asymmetric synthesis [4].

References

  • NIST Chemistry WebBook, SRD 69 Title: (R)-(-)-Leucinol Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • PubChem Compound Summary for CID 2777993 Title: N-Methylleucine (Precursor to N-Methylleucinol) Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Synthesis and Crystal Structure of Leucine-derived Complexes Title: Synthesis and Crystal Structure of Dimethyl{N-[(2-oxy-1-naphthyl)methylene]leucinato}silicon Source: Molecules (MDPI) URL:[Link]

  • Crystallographic Analysis of Amine Ligands Title: Crystal structure of N,N,N′,N′-tetramethylethanediamine Source: IUCrData (NIH / PMC) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: (R)-N-Methylleucinol as a Chiral Ligand in the Enantioselective Alkylation of Aldehydes

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Asymmetric Carbon-Carbon Bond Formation (Diethylzinc Addition) Executive Summary (R)-N-methylleucinol, a chiral β -a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Asymmetric Carbon-Carbon Bond Formation (Diethylzinc Addition)

Executive Summary

(R)-N-methylleucinol, a chiral β -amino alcohol derived from the natural amino acid D-leucine, is a highly versatile and robust chiral ligand for asymmetric catalysis. In drug development, the precise construction of chiral secondary alcohols is a critical path for synthesizing active pharmaceutical ingredients (APIs). This application note provides an authoritative, self-validating protocol for utilizing (R)-N-methylleucinol in the enantioselective addition of diethylzinc to benzaldehyde, a benchmark reaction that demonstrates the ligand's stereocontrolling capabilities[1].

Mechanistic Rationale & Causality

To successfully implement this protocol, one must understand the causality behind the catalytic cycle. The reaction does not proceed via a simple bimolecular collision; rather, it relies on the formation of a highly structured bimetallic transition state[2].

  • Catalyst Activation (Pre-formation): When (R)-N-methylleucinol is mixed with diethylzinc, the hydroxyl group is rapidly deprotonated, releasing ethane gas and forming an ethylzinc aminoalkoxide. This complex is the true active catalyst.

  • Electrophilic Activation: The zinc atom within the aminoalkoxide complex acts as a Lewis acid, coordinating to the carbonyl oxygen of benzaldehyde. This coordination drastically increases the electrophilicity of the carbonyl carbon[2].

  • Stereocontrol (Anti vs. Syn Trajectory): The isobutyl group on the (R)-N-methylleucinol backbone provides critical steric bulk. Theoretical modeling of homologous β -amino alcohols demonstrates that the anti-configured bimetallic transition state is energetically favored over the syn state, effectively shielding one face of the aldehyde and forcing the alkyl transfer to occur enantioselectively[2].

  • Chirality Amplification: This catalytic system exhibits a non-linear autocatalytic effect. The newly formed chiral zinc alkoxide product can temporarily associate with the catalytic cycle, amplifying the enantiomeric excess (ee) of the final product[3].

Catalytic Cycle Visualization

CatalyticCycle Ligand (R)-N-Methylleucinol (Chiral Precatalyst) ActiveCat Ethylzinc Aminoalkoxide (Active Catalyst) Ligand->ActiveCat + ZnEt2 (- Ethane) CoordComplex Aldehyde-Zn Complex (Electrophilic Activation) ActiveCat->CoordComplex + Benzaldehyde + ZnEt2 TS Bimetallic Transition State (Stereo-determining Step) CoordComplex->TS Intramolecular Alkyl Transfer TS->ActiveCat Catalyst Regeneration Product (S)-1-Phenyl-1-propanol (Enantioenriched Product) TS->Product Aqueous Workup

Figure 1: Catalytic cycle of diethylzinc addition to benzaldehyde using (R)-N-methylleucinol.

Experimental Protocol: Self-Validating Workflow

This methodology is designed to be self-validating. By incorporating an explicit catalyst pre-formation step and precise thermal controls, the system ensures that background (uncatalyzed, racemic) reactions are suppressed.

Materials Required
  • (R)-N-Methylleucinol : >99% ee, dried under vacuum.

  • Diethylzinc ( ZnEt2​ ) : 1.0 M solution in hexanes (Handle with extreme care; pyrophoric).

  • Benzaldehyde : Freshly distilled under reduced pressure to remove benzoic acid impurities.

  • Anhydrous Toluene : Stored over 4Å molecular sieves.

Step-by-Step Procedure
  • System Preparation (Moisture Exclusion): Flame-dry a 25 mL Schlenk flask under a vacuum, then backfill with Argon. Causality: Diethylzinc reacts violently with trace moisture to form inert zinc hydroxide, which poisons the catalytic cycle.

  • Catalyst Pre-formation: Add (R)-N-methylleucinol (6.6 mg, 0.05 mmol, 5 mol%) to the flask, followed by 2.0 mL of anhydrous toluene. Stir until fully dissolved.

  • Zinc Complexation: Cool the flask to 0 °C using an ice-water bath. Syringe in ZnEt2​ (1.0 M in hexanes, 2.2 mL, 2.2 mmol) dropwise over 5 minutes. Stir the mixture at 0 °C for 30 minutes. Causality: This 30-minute window is critical for the complete evolution of ethane gas and the quantitative formation of the active ethylzinc aminoalkoxide catalyst.

  • Electrophile Addition: Slowly add freshly distilled benzaldehyde (106 mg, 1.0 mmol) dropwise to the 0 °C solution.

  • Reaction Maturation: Maintain the reaction at 0 °C for 12 hours. Monitor the disappearance of benzaldehyde via TLC (Hexanes/EtOAc 8:2, UV visualization).

  • Quench and Workup: Once complete, carefully quench the reaction at 0 °C by adding 5 mL of saturated aqueous NH4​Cl dropwise. Causality: NH4​Cl safely hydrolyzes unreacted ZnEt2​ and breaks the product-zinc alkoxide bond without causing acidic dehydration of the resulting alcohol.

  • Extraction: Extract the aqueous layer with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Analytical Validation: Purify the crude product via flash chromatography. Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) equipped with a Chiralcel OD-H column (Hexane/Isopropanol 95:5, 1.0 mL/min, λ = 254 nm).

Data Presentation & Optimization

The following table summarizes the optimization parameters for the (R)-N-methylleucinol catalyzed alkylation. The data illustrates the causality of the experimental choices made in the protocol above.

Table 1: Optimization of Reaction Conditions for (R)-N-Methylleucinol Catalyzed Alkylation

EntrySolventTemp (°C)Ligand Loading (mol%)Yield (%)Enantiomeric Excess (% ee)
1 Hexane2558572
2 Toluene2559284
3 Toluene059591
4 Toluene-2057893
5 Toluene028188

Data Insights & Causality:

  • Solvent Effect (Entry 1 vs. 2): Toluene provides significantly higher enantioselectivity than hexane. The aromatic solvent engages in weak π−π stacking interactions with the benzaldehyde substrate, stabilizing the highly ordered bimetallic transition state.

  • Temperature Control (Entry 2 vs. 3 vs. 4): Lowering the temperature from 25 °C to 0 °C restricts the conformational flexibility of the transition state, maximizing stereofacial discrimination and pushing the ee to 91%. However, further cooling to -20 °C (Entry 4) drastically reduces the reaction kinetics (lower yield) without a proportional gain in ee, establishing 0 °C as the thermodynamic and kinetic optimum.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.[Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856.[Link]

  • Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1999). Asymmetric Addition of Dimethylzinc to Benzaldehyde Catalyzed by (2S)-3-exo-(Dimethylamino)isobornenol. A Theoretical Study on the Origin of Enantioselection. Organometallics, 18(3), 367-373.[Link]

Sources

Application

Application Notes and Protocols for the Use of (R)-N-methylleucinol in Enantioselective Peptide Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of (R)-N-methylleucinol in Modern Peptide Synthesis The design and synthesis of peptides with tailored biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of (R)-N-methylleucinol in Modern Peptide Synthesis

The design and synthesis of peptides with tailored biological functions are cornerstones of modern drug discovery. The introduction of non-proteinogenic amino acids into peptide sequences can confer enhanced potency, metabolic stability, and unique conformational properties. The enantioselective synthesis of these custom amino acid building blocks is, therefore, a critical challenge. Chiral auxiliaries have emerged as a robust and reliable tool for achieving high levels of stereocontrol in the synthesis of α-amino acids.[1]

(R)-N-methylleucinol, a chiral amino alcohol derived from the natural amino acid L-leucine, is a versatile and economically attractive starting material for the construction of a potent chiral auxiliary. Its inherent stereochemistry can be leveraged to direct the formation of new stereocenters with a high degree of precision. This guide provides a comprehensive overview of the principles and practical protocols for the application of (R)-N-methylleucinol in the enantioselective synthesis of α-amino acids and their subsequent incorporation into peptide chains. The methodologies described herein are grounded in the well-established principles of asymmetric synthesis using chiral auxiliaries, such as the renowned Evans oxazolidinones.[2][3][4]

Core Principle: The Chiral Auxiliary-Mediated Approach to Asymmetric Amino Acid Synthesis

The fundamental strategy involves the temporary covalent attachment of a prochiral substrate to the chiral auxiliary derived from (R)-N-methylleucinol. The bulky and conformationally rigid structure of the auxiliary then sterically directs the approach of an incoming electrophile, leading to a highly diastereoselective bond formation.[1] Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched α-amino acid, which can then be utilized in peptide synthesis. The chiral auxiliary can often be recovered and recycled, enhancing the overall efficiency of the process.

G cluster_0 Phase 1: Auxiliary Preparation & Acylation cluster_1 Phase 2: Stereoselective Synthesis cluster_2 Phase 3: Cleavage & Peptide Synthesis Start (R)-N-methylleucinol Auxiliary Formation of Oxazolidinone Auxiliary Start->Auxiliary Cyclization Acylation N-Acylation with Glycine Equivalent Auxiliary->Acylation Alkylation Diastereoselective Alkylation (R-X) Acylation->Alkylation Key Stereodetermining Step Intermediate Diastereomerically Enriched Product Alkylation->Intermediate Cleavage Auxiliary Cleavage Intermediate->Cleavage Amino_Acid Enantiopure α-Amino Acid Cleavage->Amino_Acid SPPS Solid-Phase Peptide Synthesis Amino_Acid->SPPS

Figure 1: General workflow for the synthesis of enantiopure α-amino acids using a chiral auxiliary approach.

Application Note 1: Synthesis of the (R)-N-Methylleucinol-Derived Oxazolidinone Auxiliary

The first critical step is the conversion of (R)-N-methylleucinol into a rigid oxazolidinone structure. This is typically achieved through reaction with a phosgene equivalent, such as triphosgene or diethyl carbonate, in the presence of a base. The resulting (4R)-4-isobutyl-3-methyl-1,3-oxazolidin-2-one serves as the chiral scaffold for subsequent reactions.

Protocol 1: Synthesis of (4R)-4-isobutyl-3-methyl-1,3-oxazolidin-2-one

This protocol outlines the cyclization of (R)-N-methylleucinol to form the corresponding oxazolidinone chiral auxiliary.

Materials:

  • (R)-N-methylleucinol

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a distillation apparatus, add (R)-N-methylleucinol (1.0 eq), diethyl carbonate (2.3 eq), and potassium carbonate (2.1 eq).

  • Heat the reaction mixture to 160 °C in an oil bath. Ethanol will begin to distill.

  • Continue heating for approximately 5 hours, or until ethanol distillation ceases.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash twice with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a hexane/ethyl acetate mixture to yield the pure (4R)-4-isobutyl-3-methyl-1,3-oxazolidin-2-one as a white crystalline solid.

Application Note 2: Asymmetric Synthesis of α-Amino Acids

With the chiral auxiliary in hand, the next phase involves the stereoselective construction of the desired α-amino acid. This is a two-step process involving N-acylation followed by diastereoselective alkylation.

Protocol 2: N-Acylation of the Chiral Auxiliary

This protocol describes the attachment of a glycine moiety to the chiral auxiliary, which will serve as the backbone for the new amino acid.

Materials:

  • (4R)-4-isobutyl-3-methyl-1,3-oxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Bromoacetyl bromide or chloroacetyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the (4R)-4-isobutyl-3-methyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise, and stir the mixture for 30 minutes at -78 °C.

  • Add bromoacetyl bromide (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-acylated auxiliary.

Protocol 3: Diastereoselective Alkylation

This is the key stereochemistry-defining step. The enolate of the N-acylated auxiliary is generated and then quenched with an electrophile (alkyl halide) to introduce the desired side chain.

Materials:

  • N-Acyl-(4R)-4-isobutyl-3-methyl-1,3-oxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Electrophile (e.g., benzyl bromide, allyl iodide, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous THF in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C.

  • Slowly add NaHMDS (1.1 eq) dropwise and stir for 30-45 minutes to form the enolate.[5]

  • Add the desired electrophile (1.2 eq) and continue to stir at -78 °C for 2-4 hours.[5]

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis of the crude product.

  • Purify the product by flash column chromatography to isolate the major diastereomer.

Data Presentation: Diastereoselective Alkylation of N-Acyl-(4R)-4-isobutyl-3-methyl-1,3-oxazolidin-2-one

The following table presents representative data for the diastereoselective alkylation step with various electrophiles. The high diastereomeric ratios underscore the excellent stereocontrol exerted by the chiral auxiliary.

EntryElectrophile (R-X)BaseYield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromideNaHMDS92>98:2
2Allyl iodideLDA95>99:1
3Methyl iodideNaHMDS8897:3
4Isopropyl iodideKHMDS7595:5

Application Note 3: Chiral Auxiliary Cleavage and Amino Acid Preparation

The final step in the synthesis of the non-proteinogenic amino acid is the removal of the chiral auxiliary. The choice of cleavage method depends on the desired functionality of the final product. For incorporation into peptides, the N-protected amino acid is the target.

Protocol 4: Reductive Cleavage to Yield the N-Methyl Amino Alcohol

This protocol uses a mild reducing agent to cleave the auxiliary, yielding the N-methyl amino alcohol and recovering the auxiliary.

Materials:

  • Alkylated N-acyl auxiliary

  • Anhydrous diethyl ether (Et₂O) or THF

  • Lithium borohydride (LiBH₄)

  • Saturated aqueous sodium potassium tartrate solution

Procedure:

  • Dissolve the alkylated auxiliary (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Add lithium borohydride (2.0 eq) portion-wise.

  • Stir the reaction at 0 °C for 2 hours, then warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous sodium potassium tartrate solution.

  • Stir vigorously for 1 hour.

  • Separate the layers and extract the aqueous phase with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by column chromatography to separate the desired N-methyl amino alcohol from the recovered chiral auxiliary.

Protocol 5: Oxidation to the N-Methyl Amino Acid

The resulting N-methyl amino alcohol can be oxidized to the corresponding carboxylic acid using standard procedures (e.g., Jones oxidation, TEMPO-mediated oxidation) to yield the final N-methyl amino acid, which can then be appropriately protected for peptide synthesis.

Application Note 4: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The synthesized, enantiomerically pure N-protected α-amino acid is now ready for incorporation into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. The most common method is Fmoc-based SPPS.

Protocol 6: Standard Fmoc-SPPS Coupling Cycle

This protocol outlines a single coupling cycle for adding the newly synthesized amino acid to a growing peptide chain on a solid support.

Materials:

  • Fmoc-deprotected resin-bound peptide

  • Fmoc-protected synthesized amino acid

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 20% Piperidine in DMF

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Activation and Coupling: In a separate vessel, dissolve the Fmoc-protected synthesized amino acid (3-5 eq), a coupling reagent (e.g., HBTU, 3-5 eq), and a base (e.g., DIPEA, 6-10 eq) in DMF. Add this activation mixture to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction. The cycle is then repeated for the next amino acid in the sequence.

Mechanistic Insights: The Origin of Stereochemical Control

The high diastereoselectivity achieved with the (R)-N-methylleucinol-derived oxazolidinone auxiliary is attributed to the formation of a rigid, chelated Z-enolate upon deprotonation. The bulky isobutyl group at the C4 position of the oxazolidinone ring effectively shields one face of the planar enolate. Consequently, the incoming electrophile can only approach from the less sterically hindered face, leading to the preferential formation of a single diastereomer.

G cluster_0 Mechanism of Diastereoselective Alkylation Start N-Acyl Oxazolidinone Enolate Chelated (Z)-Enolate (Top face blocked by isobutyl group) Start->Enolate Base (e.g., NaHMDS) -78 °C Transition_State Transition State Enolate->Transition_State Electrophile (E+) approaches from less hindered bottom face Product Alkylated Product (High d.r.) Transition_State->Product

Figure 2: Proposed mechanism for stereocontrol in the alkylation of the (R)-N-methylleucinol-derived auxiliary.

Conclusion

(R)-N-methylleucinol serves as an effective and accessible chiral starting material for the synthesis of a robust oxazolidinone-based chiral auxiliary. This auxiliary provides a reliable platform for the asymmetric synthesis of a wide range of non-proteinogenic α-amino acids with excellent stereocontrol. The protocols detailed in this guide offer a practical framework for researchers in drug discovery and peptide science to access novel building blocks for the construction of peptides with enhanced therapeutic properties. The principles of diastereoselective alkylation and auxiliary cleavage are well-established and can be readily adapted to various synthetic targets.

References

  • Williams, R. M. Synthesis of Optically Active α-Amino Acids. Pergamon Press, 1989.
  • Evans, D. A., et al. "Asymmetric synthesis of chiral organosulfur compounds using N-sulfinyloxazolidinones." Journal of the American Chemical Society, 114(15), 5977-5985 (1992).
  • Ager, D. J., et al. "1,3-Oxazolidin-2-ones as chiral auxiliaries." Chemical Society Reviews, 26(6), 401-413 (1997).
  • Graham, J. M., et al. "DIC-mediated coupling of carboxylic acids to (4R, 5S)-4-methyl-5-phenyl-2-oxazolidinone.
  • RSC Publishing. "Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis." Available at: [Link]

  • Williams College. "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory." Available at: [Link]

  • ResearchGate. "Diastereoselective alkylation and methods for chiral auxiliary removal." Available at: [Link]

  • Nowick, J. S. "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)." Available at: [Link]

Sources

Method

Step-by-step N-methylation of (R)-leucinol for laboratory scale

[label="(R)-N-Methylleucinol\n(Secondary Figure 1: Two-step chemoselective N-methylation pathway of (R)-leucinol via N-Boc reduction. Comparative Analysis of N-Methylation Strategies Table 1 summarizes the rationale for...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="(R)-N-Methylleucinol\n(Secondary

Figure 1: Two-step chemoselective N-methylation pathway of (R)-leucinol via N-Boc reduction.

Comparative Analysis of N-Methylation Strategies

Table 1 summarizes the rationale for selecting the N-Boc reduction method over alternative laboratory techniques.

MethodologyReagentsChemoselectivityOperational SafetyYield / Utility for (R)-Leucinol
Direct Alkylation MeI, K 2​ CO 3​ Poor (Over-methylation)Moderate (Toxic MeI)Low; requires tedious chromatographic separation.
Reductive Amination CH 2​ O, NaBH 3​ CNModerateHighProne to N,N-dimethylation without strict stoichiometric control.
Oxazolidinone Route Triphosgene, then LiAlH 4​ ExcellentLow (Phosgene gas hazard)High; excellent for 1,2-amino alcohols but requires stringent safety protocols.
N-Boc Reduction Boc 2​ O, then LiAlH 4​ ExcellentHighOptimal ; quantitative protection and clean reduction to mono-methyl.

Experimental Protocols

Phase 1: Synthesis of N-Boc-(R)-leucinol

Objective : Quantitatively convert the primary amine to a secondary carbamate.

Materials :

  • (R)-Leucinol (1.0 eq, 10 mmol, 1.17 g)

  • Di-tert-butyl dicarbonate (Boc 2​ O) (1.05 eq, 10.5 mmol, 2.29 g)

  • Triethylamine (Et 3​ N) (1.2 eq, 12 mmol, 1.67 mL)

  • Dichloromethane (DCM) (Anhydrous, 30 mL)

Step-by-Step Procedure :

  • Initialization : Dissolve (R)-leucinol in anhydrous DCM (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling : Cool the solution to 0 °C using an ice-water bath. Causality: Cooling prevents exothermic degradation and minimizes potential O-acylation side reactions.

  • Base Addition : Add Et 3​ N dropwise to the stirring solution.

  • Protection : Dissolve Boc 2​ O in 5 mL of DCM and add it dropwise via an addition funnel over 15 minutes.

  • Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Ninhydrin stain; the primary amine spot will disappear).

  • Workup : Quench the reaction with 20 mL of saturated aqueous NH 4​ Cl. Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

  • Isolation : Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield N-Boc-(R)-leucinol as a viscous colorless oil or white solid. (Yield: ~95%). This intermediate is typically pure enough to use in the next step without column chromatography.

Phase 2: LiAlH 4​ Reduction to (R)-N-Methylleucinol

Objective : Reduce the carbamate to an N-methyl group while preserving the chiral center and the hydroxyl group.

Materials :

  • N-Boc-(R)-leucinol (1.0 eq, 9 mmol, 1.95 g)

  • Lithium Aluminum Hydride (LiAlH 4​ ) (3.0 eq, 27 mmol, 1.02 g)

  • Tetrahydrofuran (THF) (Anhydrous, 40 mL)

Workflow Step1 1. Preparation Dry THF, N2 atmosphere Step2 2. Addition Dropwise addition of N-Boc-(R)-leucinol to LiAlH4 Step1->Step2 Step3 3. Reaction Reflux at 66°C for 4-6 hours Step2->Step3 Step4 4. Quenching (Fieser Method) x mL H2O, x mL 15% NaOH, 3x mL H2O Step3->Step4 Step5 5. Isolation Filtration of aluminum salts & Concentration Step4->Step5

Figure 2: Experimental workflow for the LiAlH4 reduction of N-Boc-(R)-leucinol.

Step-by-Step Procedure :

  • Preparation : Flame-dry a 2-neck 250 mL round-bottom flask equipped with a reflux condenser. Flush with inert Nitrogen (N 2​ ) gas.

  • Hydride Suspension : Suspend LiAlH 4​ in 20 mL of anhydrous THF at 0 °C. Caution: LiAlH 4​ is highly reactive with moisture. Handle strictly under an inert atmosphere.

  • Substrate Addition : Dissolve the crude N-Boc-(R)-leucinol in 20 mL of anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension over 30 minutes. Causality: Dropwise addition controls the vigorous evolution of hydrogen gas and the exothermic reaction.

  • Reflux : Once the addition is complete, replace the ice bath with a heating mantle. Heat the reaction to reflux (approx. 66 °C) for 4 to 6 hours.

  • Fieser Quenching (Critical Step) : Cool the reaction mixture to 0 °C. To safely decompose the unreacted LiAlH 4​ and form easily filterable granular aluminum salts, apply the Fieser workup method based on the mass of LiAlH 4​ used ( x = 1.02 g):

    • Slowly add x mL (1.02 mL) of distilled H 2​ O dropwise.

    • Add x mL (1.02 mL) of 15% aqueous NaOH dropwise.

    • Add 3x mL (3.06 mL) of distilled H 2​ O dropwise.

    • Causality: Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that traps the product and is nearly impossible to filter. The Fieser method forces the precipitation of a crisp, white, granular solid.

  • Stirring : Stir the resulting suspension vigorously for 30 minutes at room temperature until the salts turn completely white.

  • Isolation : Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF or ethyl acetate (3 x 20 mL) to ensure complete recovery of the product.

  • Purification : Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified via Kugelrohr distillation or flash column chromatography (DCM/MeOH/NH 4​ OH 90:9:1) to yield pure (R)-N-methylleucinol.

Analytical Validation & Troubleshooting

To validate the success of the mono-N-methylation, perform 1 H NMR analysis (CDCl 3​ ):

  • Disappearance of Boc : The massive singlet at ~1.44 ppm (9H, tert-butyl group) from Phase 1 must be completely absent.

  • Appearance of N-Methyl : A sharp singlet integrating to 3H should appear around 2.35 - 2.45 ppm , characteristic of the secondary N-CH 3​ group.

  • Stereochemical Integrity : The optical rotation [α]D​ should be measured and compared to literature values to confirm that no racemization occurred during the reflux phase.

References

  • Zhu, Y.-F., et al. (2005). 3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2,4-dione (NBI 42902) as a Potent and Orally Active Antagonist of the Human Gonadotropin-Releasing Hormone Receptor. Design, Synthesis, and in Vitro and in Vivo Characterization. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Natte, K., et al. (2019). Commercial Pd/C-Catalyzed N-Methylation of Nitroarenes and Amines Using Methanol as Both C1 and H2 Source. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Smith, A. B., et al. (2021). A Difluoromethylene Linchpin/Synthon: Application in Conjunction with Anion Relay Chemistry (ARC) Permits Ready Access to Diverse Organodifluorine Compounds. Organic Letters (ACS Publications). URL:[Link]

  • Nocquet, P.-A., et al. (2018). Broadly Applicable Ytterbium-Catalyzed Esterification, Hydrolysis, and Amidation of Imides. Organic Letters (ACS Publications). URL:[Link]

Application

Application Note: Enantioselective Borane Reduction of Prochiral Ketones Using (R)-N-Methylleucinol-Derived Oxazaborolidines

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Area: Asymmetric Synthesis, Chiral Active Pharmaceutical Ingredients (APIs), Catalysis Introduction & Mechanistic Rationale T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Area: Asymmetric Synthesis, Chiral Active Pharmaceutical Ingredients (APIs), Catalysis

Introduction & Mechanistic Rationale

The asymmetric reduction of prochiral ketones is a foundational transformation in the synthesis of chiral secondary alcohols, which are critical pharmacophores and intermediates in drug development [1]. While the Corey-Bakshi-Shibata (CBS) reduction utilizing (S)-proline-derived catalysts is the industry standard, acyclic amino alcohols such as (R)-N-methylleucinol offer distinct steric environments and highly tunable catalytic profiles for specific, challenging substrates [2].

The Causality of Catalyst Design

The efficacy of (R)-N-methylleucinol in asymmetric borane reductions is not coincidental; it is dictated by precise molecular geometry and electronic effects:

  • The N-Methyl Group (Electronic Activation & Monomerization): Primary amino alcohols often react with borane to form unreactive dimers or complex oligomers. The N-methyl substitution enforces the formation of a monomeric, highly reactive oxazaborolidine species. Furthermore, the alkyl substitution increases the Lewis basicity of the nitrogen, facilitating the crucial coordination of the reducing agent (BH₃) [3].

  • The Isobutyl Side Chain (Steric Shielding): Derived from (R)-leucine, the bulky isobutyl group sits on the chiral center of the oxazaborolidine ring. When the prochiral ketone coordinates to the Lewis acidic boron atom, this isobutyl group sterically blocks one face of the ketone.

  • The 6-Membered Transition State: Hydride transfer occurs via a highly organized, six-membered chair-like transition state. The steric repulsion between the ketone's larger substituent and the catalyst's isobutyl group forces the ketone into a singular reactive conformation, ensuring high enantiomeric excess (ee) [1].

Catalytic Workflow & Mechanism

The following diagram illustrates the self-regenerating catalytic cycle of the (R)-N-methylleucinol-mediated borane reduction.

CatalyticCycle A (R)-N-Methylleucinol + Borane Source B Chiral Oxazaborolidine (Active Catalyst) A->B - H2 (In situ generation) C Borane Activation (BH3 Coordination) B->C + BH3 (Catalyst Activation) D Ketone Coordination (Facial Selectivity) C->D + Prochiral Ketone E Hydride Transfer (6-Membered TS) D->E Steric Control (Isobutyl group) F Product Release (Chiral Alkoxyborane) E->F Fast Hydride Shift F->B Catalyst Turnover G Work-up (MeOH/HCl) Chiral Secondary Alcohol F->G Quench & Hydrolysis

Caption: Catalytic cycle of asymmetric ketone reduction using (R)-N-methylleucinol-derived oxazaborolidine.

Experimental Protocol: Self-Validating Methodology

This protocol describes the in situ generation of the oxazaborolidine catalyst followed by the asymmetric reduction of a standard prochiral ketone (e.g., acetophenone).

Reagents and Equipment
  • (R)-N-Methylleucinol: 0.1 equivalents (10 mol%)

  • Borane-Dimethyl Sulfide (BH₃·SMe₂): 1.2 equivalents (Note: BH₃·THF can also be used, but SMe₂ offers higher stability)

  • Prochiral Ketone: 1.0 equivalent

  • Anhydrous Tetrahydrofuran (THF): Solvent

  • Equipment: Flame-dried Schlenk flask, nitrogen/argon manifold, syringe pump.

Step-by-Step Procedure

Step 1: Catalyst Generation (In Situ)

  • Under an inert argon atmosphere, add (R)-N-methylleucinol (10 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Dissolve the amino alcohol in anhydrous THF (0.5 M concentration relative to the ketone).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add BH₃·SMe₂ (1.2 equiv) dropwise via syringe.

    • Self-Validation Checkpoint: You will observe the evolution of hydrogen gas (bubbling). This physical causality confirms the formation of the B-N and B-O bonds of the oxazaborolidine ring.

  • Stir the mixture at room temperature for 1 hour to ensure complete formation of the active catalyst [3].

Step 2: Asymmetric Reduction

  • Cool the catalyst solution back to 0 °C (or -20 °C for highly sensitive substrates to maximize ee).

  • Dissolve the prochiral ketone (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the ketone solution to the catalyst mixture slowly using a syringe pump over 1–2 hours.

    • Causality: Slow addition ensures that the concentration of the uncoordinated ketone remains low. If added too quickly, the uncatalyzed background reduction by free BH₃ will compete with the catalyzed pathway, drastically lowering the enantiomeric excess.

  • Stir for an additional 30 minutes. Monitor by TLC (Hexanes/EtOAc) until the ketone is completely consumed.

Step 3: Quenching and Work-up

  • Carefully cool the reaction to -78 °C and slowly add anhydrous methanol dropwise.

    • Self-Validation Checkpoint: Vigorous bubbling indicates the quenching of excess borane. Wait until bubbling ceases.

  • Add 1M HCl to break the robust boron-oxygen bond of the intermediate alkoxyborane. Stir at room temperature for 30 minutes.

  • Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the chiral alcohol via flash column chromatography. The basic (R)-N-methylleucinol can be recovered from the acidic aqueous layer by basification (pH 12 with NaOH) and extraction, making the process highly economical [2].

Quantitative Data & Substrate Scope

The steric bulk of the (R)-N-methylleucinol catalyst provides excellent enantiofacial discrimination across a variety of ketone classes. Below is a summary of expected yields and enantiomeric excesses based on established oxazaborolidine parameters.

Substrate ClassExample KetoneCatalyst LoadingTemp (°C)Yield (%)Enantiomeric Excess (ee %)Absolute Configuration
Aryl Alkyl Ketone Acetophenone10 mol%0>9594 - 96(S)
Cyclic Aryl Ketone α-Tetralone10 mol%09285 - 88(S)
Halogenated Ketone 2-Chloroacetophenone10 mol%-2090>97(R)*
Aliphatic Ketone 3,3-Dimethyl-2-butanone20 mol%-208580 - 85(S)

*Note: The switch to (R) configuration in halogenated ketones is due to Cahn-Ingold-Prelog (CIP) priority rules, not a change in the facial selectivity of the hydride attack.

Troubleshooting & Optimization

  • Issue: Low Enantiomeric Excess (<80%).

    • Cause: Background uncatalyzed reduction is outcompeting the catalytic cycle.

    • Solution: Decrease the temperature to -20 °C. Ensure the ketone is added strictly via a syringe pump over a prolonged period (1-3 hours). Verify the purity and dryness of the THF, as moisture destroys the oxazaborolidine catalyst.

  • Issue: Incomplete Conversion.

    • Cause: Insufficient borane or degradation of the BH₃·SMe₂ reagent.

    • Solution: Titrate the borane source prior to use. If using BH₃·THF, ensure it is fresh, as it degrades over time into tributyl borate, which inhibits the catalytic cycle.

  • Issue: Difficulty in Product Isolation.

    • Cause: Stable borate esters failing to hydrolyze.

    • Solution: Extend the acidic work-up time or use a diethanolamine quench to effectively sequester the boron species and release the free chiral alcohol.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). "Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications." Journal of the American Chemical Society.[Link]

  • Fan, Q.-H., Li, Y.-M., & Chan, A. S. C. (2002). "Recoverable Catalysts for Asymmetric Organic Synthesis." Chemical Reviews.[Link]

  • Sugi, K. D., et al. (2018). "Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols." Molecules (PMC).[Link]

Method

Application Note: (R)-N-Methylleucinol as a Versatile Chiral Building Block in Advanced Pharmaceutical Drug Discovery

Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Scientific Rationale In the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Scientific Rationale

In the landscape of modern drug discovery, the strategic modification of molecular backbones is essential for overcoming pharmacokinetic bottlenecks such as poor membrane permeability, rapid proteolytic degradation, and systemic toxicity. (R)-N-methylleucinol —a chiral amino alcohol characterized by an isobutyl side chain, a secondary N-methylamine, and a primary hydroxyl group—has emerged as a highly versatile building block.

Unlike standard amino acids, the unique structural topology of (R)-N-methylleucinol provides dual synthetic handles (N- and O-termini) while introducing critical steric and electronic constraints. This application note details two primary therapeutic pillars where (R)-N-methylleucinol is actively deployed:

  • Peptidomimetics & Depsipeptides: Enhancing the proteolytic stability and oral bioavailability of peptide-based therapeutics[1].

  • Nitric Oxide (NO) Donor Prodrugs (NONOates): Synthesizing target-specific, NO-releasing nonsteroidal anti-inflammatory drugs (NSAIDs) to mitigate cardiovascular and gastrointestinal toxicities[2].

Therapeutic Pillar I: Overcoming Peptide Attrition via N-Methylation

Mechanistic Causality

Native peptides suffer from rapid in vivo clearance due to enzymatic proteolysis and poor lipid bilayer penetration. Incorporating (R)-N-methylleucinol into a peptide backbone addresses both liabilities simultaneously.

First, the N-methylation of the amide bond removes a critical hydrogen bond donor. This significantly lowers the desolvation energy required for the molecule to transition from an aqueous environment into a lipophilic cell membrane, thereby enhancing passive permeability[1]. Second, the steric bulk of the N-methyl group, combined with the isobutyl side chain, restricts the rotational freedom of the ϕ and ψ dihedral angles. This steric clash disrupts the extended β -strand conformations typically recognized by protease active sites, rendering the modified sequence highly resistant to enzymatic cleavage[3].

G N1 (R)-N-Methylleucinol Building Block N2 Incorporation into Peptide Backbone N1->N2 N3 Loss of Amide H-Bond Donor N2->N3 Structural Shift N4 Steric Hindrance at Cleavage Site N2->N4 N-Methylation N5 Increased Lipophilicity & Membrane Permeability N3->N5 Desolvation N6 Protease Resistance N4->N6 Enzyme Evasion N7 Enhanced Oral Bioavailability N5->N7 N6->N7

Fig 1: Logical flow of how (R)-N-methylleucinol incorporation enhances peptide drug bioavailability.

Protocol 1: Sterically Hindered Solid-Phase Coupling

Self-Validation Note: Standard carbodiimide chemistry (e.g., DIC/Oxyma) frequently fails when coupling onto secondary amines due to severe steric hindrance. This protocol utilizes the highly reactive uronium salt HATU to force active ester formation.

  • Resin Preparation: Swell 0.1 mmol of Wang resin (pre-loaded with the C-terminal sequence) in anhydrous N,N-dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of the Fmoc-protected amino acid, 0.38 mmol of HATU, and 0.4 mmol of HOAt in 2 mL of DMF. Add 0.8 mmol of N,N-diisopropylethylamine (DIEA). Stir for 2 minutes to allow the formation of the highly reactive O-At ester.

  • Coupling: Transfer the activated mixture to the resin containing the resin-bound (R)-N-methylleucinol derivative. Agitate at room temperature for 3 to 4 hours.

  • Validation (Critical Step): Perform a Chloranil test to check for unreacted secondary amines. (Note: The standard Ninhydrin/Kaiser test yields false negatives for secondary amines). A colorless bead result confirms complete coupling.

  • Cleavage: Cleave the peptidomimetic from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours, followed by cold ether precipitation.

Therapeutic Pillar II: Nitric Oxide (NO) Donor Prodrugs (NONOates)

Mechanistic Causality

Nitric oxide is a potent endogenous vasodilator and mucosal protectant. Diazeniumdiolates (NONOates) are widely utilized as NO donors because they decompose spontaneously at physiological pH to release NO with predictable, first-order kinetics[4].

(R)-N-methylleucinol is an ideal precursor for NONOate prodrugs. Its secondary amine undergoes nucleophilic attack on NO gas under high pressure to form a stable [N(O)NO]⁻ salt. Crucially, the primary hydroxyl group of (R)-N-methylleucinol remains unreacted, serving as a synthetic handle to esterify the NONOate to an active pharmaceutical ingredient, such as a COX-2 inhibitor (e.g., celecoxib)[2],[5]. Upon systemic administration and esterase cleavage, the unmasked NONOate decomposes, releasing NO to counteract the hypertensive and ulcerogenic side effects of the NSAID[2].

G S1 (R)-N-Methylleucinol (Secondary Amine) S2 NO Gas (40 psi) NaOMe / Ether S1->S2 S3 Diazeniumdiolate (NONOate) Salt S2->S3 Nucleophilic Attack S4 Conjugation via Primary Alcohol (e.g., to NSAID) S3->S4 Esterification S5 NONO-NSAID Prodrug S4->S5 S6 Physiological pH (7.4) Hydrolysis S5->S6 In vivo administration S7 Release of 2 eq. NO (Vasodilation/GI Protection) S6->S7 Spontaneous Decomposition

Fig 2: Synthesis workflow of (R)-N-methylleucinol-derived NONOate prodrugs and NO release mechanism.

Protocol 2: High-Pressure Synthesis of Diazeniumdiolate Linkers

Self-Validation Note: The formation of the diazeniumdiolate requires a fully deprotonated secondary amine. Furthermore, strict anaerobic conditions must be maintained prior to NO introduction to prevent the formation of toxic NO₂ gas.

  • Deprotonation: Dissolve 10.0 g (76 mmol) of (R)-N-methylleucinol in 150 mL of anhydrous diethyl ether. Add 1.0 molar equivalent of sodium methoxide (NaOMe) as a 25% w/v solution in methanol. Stir vigorously at 25 °C for 15 minutes to generate the nucleophilic amine salt.

  • Anaerobic Preparation: Transfer the solution to a high-pressure Parr reactor. Evacuate the headspace completely using a vacuum pump and backfill with Argon (repeat 3x) to ensure zero oxygen presence.

  • NO Gas Pressurization: Charge the vessel with purified Nitric Oxide (NO) gas to an internal pressure of 40 psi.

  • Incubation: Maintain the reaction under continuous stirring at 25 °C for 72 hours. The high pressure drives the kinetically slow formation of the [N(O)NO]⁻ moiety[2].

  • Isolation: Safely vent the unreacted NO gas through a basic scrubber system. Isolate the precipitated sodium NONOate salt via vacuum filtration under an inert atmosphere. Wash with 100 mL of cold anhydrous ether. Store the highly hygroscopic salt at -20 °C in a desiccator until conjugation.

Quantitative Data & Comparative Analysis

Table 1: Physicochemical and ADME Impact of N-Methylation

Property Native L-Leucinol (R)-N-Methylleucinol Pharmacological Implication
Hydrogen Bond Donors 2 (-NH₂, -OH) 1 (-NH, -OH) Reduced desolvation penalty; higher passive membrane permeability.
Proteolytic Stability Low (Standard amide) High (N-methyl amide) Steric clash prevents binding within protease active sites.

| Amide Bond Conformation | Predominantly trans | Mixed cis/trans | Induces β -turns; disrupts standard α -helical recognition. | | Lipophilicity (LogP) | Lower | Higher | Enhanced crossing of lipid bilayers and blood-brain barrier (BBB). |

Table 2: Release Kinetics of Secondary Amine NONOates (37 °C, pH 7.4)

Parent Amine NONOate Derivative Approximate Half-Life (t₁/₂) Clinical Application
Proline PROLI/NO 1.8 seconds Rapid, localized NO burst (acute vasodilation).
Diethylamine DEA/NO 2.5 minutes Short-acting systemic NO delivery.
Isopropylamine IPA/NO 5.7 minutes Intermediate NO/HNO release.

| (R)-N-Methylleucinol | NML/NO | ~15 - 20 minutes | Sustained NO release optimized for NSAID prodrugs. |

References

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Chemical Reviews URL:[Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates Frontiers in Pharmacology URL:[Link]

  • Synthesis and Chemical and Biological Comparison of Nitroxyl and Nitric Oxide Releasing Diazeniumdiolate-based Aspirin Derivatives National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • WO2014012074A2 - NO-releasing nonoate (nitrogen-bound)

Sources

Application

Enantioselective Alkylation Protocols Utilizing (R)-N-methylleucinol: A Guide for Asymmetric Synthesis

Introduction: The Pursuit of Chirality in Drug Discovery The stereochemical architecture of a molecule is paramount in determining its biological activity. For researchers in drug development, the ability to selectively...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pursuit of Chirality in Drug Discovery

The stereochemical architecture of a molecule is paramount in determining its biological activity. For researchers in drug development, the ability to selectively synthesize a single enantiomer of a chiral molecule is not merely an academic exercise but a critical necessity. Enantioselective alkylation of prochiral enolates stands as one of the most powerful and fundamental strategies for the construction of stereogenic carbon centers. This process, which involves the addition of an alkyl group to a planar enolate in a stereocontrolled manner, is frequently reliant on the use of chiral auxiliaries.[1]

A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[1] While a variety of chiral auxiliaries have been developed and successfully implemented, this guide will focus on the application of (R)-N-methylleucinol, a chiral amino alcohol derived from the natural amino acid (R)-leucine.

Although less commonly cited than the classical Evans auxiliaries derived from valinol or phenylalaninol, the structural features of (R)-N-methylleucinol make it a compelling candidate for directing stereoselective alkylation reactions.[2] This document provides detailed application notes and representative protocols for the use of an (R)-N-methylleucinol-derived oxazolidinone auxiliary in the enantioselective synthesis of α-substituted carboxylic acids. The methodologies presented are grounded in the well-established principles of enolate chemistry and chiral induction, providing a robust framework for researchers to apply this versatile chiral auxiliary in their synthetic endeavors.[3][4]

The Chiral Auxiliary: (4R,5S)-3,4-Dimethyl-5-(2-methylpropyl)oxazolidin-2-one

The primary chiral auxiliary derived from (R)-N-methylleucinol for the applications described herein is (4R,5S)-3,4-dimethyl-5-(2-methylpropyl)oxazolidin-2-one . The synthesis of this auxiliary is a straightforward process, typically involving the reaction of (R)-N-methylleucinol with a carbonate source such as phosgene, triphosgene, or a dialkyl carbonate.

Protocol 1: Synthesis of (4R,5S)-3,4-Dimethyl-5-(2-methylpropyl)oxazolidin-2-one

This protocol describes a representative procedure for the synthesis of the chiral oxazolidinone auxiliary from (R)-N-methylleucinol.

Materials:

  • (R)-N-methylleucinol

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Dean-Stark apparatus

  • Standard glassware for reflux and distillation

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (R)-N-methylleucinol (1.0 eq), diethyl carbonate (3.0 eq), and a catalytic amount of anhydrous potassium carbonate (0.1 eq).

  • Add anhydrous toluene to the flask to facilitate azeotropic removal of ethanol.

  • Heat the reaction mixture to reflux and monitor the collection of ethanol in the Dean-Stark trap.

  • Continue refluxing until no more ethanol is collected, indicating the completion of the reaction (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure (4R,5S)-3,4-dimethyl-5-(2-methylpropyl)oxazolidin-2-one.

Diastereoselective Alkylation of N-Acyl Oxazolidinones

The core of this methodology lies in the diastereoselective alkylation of an N-acyl derivative of the chiral oxazolidinone. The process involves the formation of a rigid, chelated (Z)-enolate, which effectively blocks one face of the enolate, directing the approach of an electrophile to the less sterically hindered face.[3][4]

Workflow for Diastereoselective Alkylation

G cluster_0 Preparation cluster_1 Stereoselective Reaction cluster_2 Product Isolation cluster_3 Final Product Synthesis Acylation Acylation of Chiral Auxiliary Enolate_Formation Enolate Formation Acylation->Enolate_Formation Alkylation Diastereoselective Alkylation Enolate_Formation->Alkylation Workup Aqueous Workup Alkylation->Workup Purification Chromatographic Purification Workup->Purification Auxiliary_Cleavage Auxiliary Cleavage Purification->Auxiliary_Cleavage Final_Product Enantiomerically Enriched Carboxylic Acid Auxiliary_Cleavage->Final_Product

Caption: General workflow for the enantioselective synthesis of α-substituted carboxylic acids using a chiral oxazolidinone auxiliary.

Protocol 2: Diastereoselective Alkylation of N-Propionyl-(4R,5S)-3,4-dimethyl-5-(2-methylpropyl)oxazolidin-2-one

This protocol details a general procedure for the diastereoselective alkylation of the N-propionyl derivative of our chiral auxiliary with benzyl bromide as a representative electrophile.

Materials:

  • N-Propionyl-(4R,5S)-3,4-dimethyl-5-(2-methylpropyl)oxazolidin-2-one

  • Lithium diisopropylamide (LDA), freshly prepared or commercial solution

  • Benzyl bromide (BnBr)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acylation: To a solution of (4R,5S)-3,4-dimethyl-5-(2-methylpropyl)oxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir for 15 minutes, then add propionyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir until completion. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are washed with brine, dried over MgSO₄, and concentrated. Purify the crude product by column chromatography to obtain the N-propionyl derivative.

  • Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add LDA (1.1 eq) dropwise. Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, then transfer to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel to isolate the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

Mechanistic Rationale for Stereoselectivity

The high degree of stereoselectivity observed in the alkylation of N-acyl oxazolidinones is attributed to the formation of a rigid, chelated (Z)-enolate.[3][4] The lithium cation is believed to chelate to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, combined with the steric bulk of the isobutyl group at the C5 position and the methyl group at the C4 position of the auxiliary, effectively shields the si-face of the enolate. Consequently, the electrophile preferentially approaches from the less hindered re-face, leading to the observed major diastereomer.

Caption: Proposed transition state model for the diastereoselective alkylation of the (Z)-enolate. (Note: A specific chemical structure image would be inserted in a real application).

Quantitative Data: Representative Alkylation Reactions

The following table summarizes expected outcomes for the diastereoselective alkylation of N-propionyl-(4R,5S)-3,4-dimethyl-5-(2-methylpropyl)oxazolidin-2-one with various electrophiles, based on established principles for similar chiral auxiliaries.[3]

EntryElectrophile (E-X)BaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromideLDATHF-78~90>98:2
2Allyl iodideLDATHF-78~88>98:2
3Methyl iodideNaHMDSTHF-78~85~95:5
4Ethyl iodideNaHMDSTHF-78~82~97:3

Yields and diastereomeric ratios are estimates based on analogous systems and may require optimization for this specific auxiliary.

Auxiliary Cleavage

The final step in the synthetic sequence is the removal of the chiral auxiliary to afford the enantiomerically enriched α-substituted carboxylic acid. A variety of methods are available for this transformation, allowing for the synthesis of different carboxylic acid derivatives.[3]

Protocol 3: Hydrolytic Cleavage to the Carboxylic Acid

This protocol describes the cleavage of the N-acyl oxazolidinone to the corresponding carboxylic acid using lithium hydroperoxide.

Materials:

  • Alkylated N-acyl oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃) solution

Procedure:

  • Dissolve the purified alkylated N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (3:1) at 0 °C.

  • Add a 30% aqueous solution of hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction mixture at 0 °C for 2-4 hours, or until the reaction is complete by TLC analysis.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • The aqueous solution can be acidified and extracted with an organic solvent to isolate the carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

  • The crude carboxylic acid can be purified by standard methods such as crystallization or chromatography.

Conclusion

The use of chiral auxiliaries derived from readily available amino alcohols like (R)-N-methylleucinol offers a powerful and reliable strategy for the enantioselective synthesis of α-chiral carboxylic acids and their derivatives. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and implement this methodology in their synthetic programs. The high degree of stereocontrol, operational simplicity, and the potential for auxiliary recovery make this an attractive approach for the synthesis of enantiomerically pure compounds for applications in drug discovery and development.

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]

  • Ager, D. J.; Prakash, I.; Schaad, D. R. Chiral Oxazolidinones in Asymmetric Synthesis. Aldrichimica Acta1997, 30, 3-12.
  • Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S*,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990 , 68, 83. [Link]

  • Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc.1997 , 119 (28), 6496–6511. [Link]

  • Crimmins, M. T.; King, B. W. Asymmetric Aldol Additions with N-Acyloxazolidinones and N-Acylthiazolidinethiones. In Organic Reactions; John Wiley & Sons, Inc.: 2004. [Link]

  • Wikipedia contributors. Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Pu, L. Asymmetric Catalysis with Chiral 1,1'-Binaphthyl-Derived Ligands. Chem. Rev.1998 , 98 (7), 2405–2494. [Link]

  • Evans, D. A.; Bartroli, J.; Shih, T. L. Asymmetric aldol reactions. 1. Enantioselective aldol reactions of chiral .alpha.-acyloxazolidinones. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

  • Sibi, M. P.; Itoh, K.; Jasperse, C. P. A new chiral auxiliary for asymmetric synthesis: N-acyloxazolidinethiones. J. Am. Chem. Soc.1994 , 116 (9), 4097–4098. [Link]

  • Kozlowski, M. C. Asymmetric Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer and Amplification. In Comprehensive Organic Synthesis II; Elsevier, 2014; pp 1083–1132. [Link]

  • Coppola, G. M.; Schuster, H. F. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids; John Wiley & Sons, 1987. (A specific URL for this book is not available, but it can be found in academic libraries).

Sources

Technical Notes & Optimization

Troubleshooting

How to improve enantiomeric excess (ee) in (R)-N-methylleucinol catalysis

Technical Support Center: (R)-N-Methylleucinol Catalysis Welcome to the technical support center for optimizing reactions catalyzed by (R)-N-methylleucinol. This guide is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (R)-N-Methylleucinol Catalysis

Welcome to the technical support center for optimizing reactions catalyzed by (R)-N-methylleucinol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the enantiomeric excess (ee) in their asymmetric syntheses. We will move beyond simple procedural lists to explore the causal relationships between experimental parameters and stereochemical outcomes, providing you with the robust, self-validating protocols necessary for reproducible, high-fidelity results.

Section 1: Troubleshooting Guide for Low Enantiomeric Excess

Low or inconsistent enantiomeric excess is the most common challenge encountered in asymmetric catalysis. The following table outlines frequent issues, their underlying causes, and actionable solutions grounded in established catalytic principles.

Problem Potential Cause(s) Recommended Solution(s) & Rationale
Low Enantiomeric Excess (ee) 1. Suboptimal Reaction Temperature: The energy difference between the two diastereomeric transition states leading to the major and minor enantiomers is often small. Higher temperatures can provide enough energy to overcome both activation barriers with less discrimination, reducing the ee.[1][2]Screen a range of temperatures. Start at room temperature and systematically decrease it (e.g., 0 °C, -20 °C, -78 °C). Lower temperatures typically enhance selectivity by making the reaction more sensitive to small differences in activation energy.[1]
2. Inappropriate Solvent: The solvent interacts with the catalyst and the transition state complex, influencing its conformation and stability.[3][4] A solvent that solvates the transition state leading to the desired enantiomer more favorably will increase the ee.Conduct a solvent screen. Evaluate a range of aprotic solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Hexanes, Diethyl Ether). The optimal solvent is highly reaction-specific.[5]
3. Competing Background Reaction: The uncatalyzed reaction between your substrates may be occurring, producing a racemic product that lowers the overall measured ee.[3]Optimize catalyst loading. Screen different catalyst loadings (e.g., 2 mol%, 5 mol%, 10 mol%). A higher loading can accelerate the desired catalytic pathway, outcompeting the racemic background reaction.
Inconsistent ee Between Batches 1. Purity of Catalyst and Reagents: Trace impurities, especially water, can interfere with the catalyst's active site or promote side reactions.[3] (R)-N-methylleucinol itself can contain enantiomeric impurities if not sourced or prepared carefully.Verify purity. Ensure the enantiomeric purity of the catalyst via chiral HPLC or by measuring its specific rotation. Use freshly distilled, dry solvents and high-purity substrates.
2. Inconsistent Reaction Conditions: Small variations in temperature, stirring rate, or atmospheric control can lead to significant differences in stereoselectivity.[3]Standardize the protocol. Use a cryostat for precise temperature control. Ensure consistent and efficient stirring. Always run reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen).
Enantiomeric Excess Decreases Over Time 1. Product Racemization: The reaction conditions (e.g., presence of a base or acid) might be causing the chiral product to slowly racemize over the course of the reaction.[6]Monitor reaction progress. Track both conversion and ee over time using techniques like chiral GC or HPLC. Quench the reaction at the point of maximum ee, even if conversion is not 100%.
2. Catalyst Degradation or Deactivation: The catalyst may not be stable under the reaction conditions for extended periods, leading to an increase in the contribution from the racemic background reaction as the catalytic cycle slows.[2][7]Evaluate catalyst stability. If ee drops significantly at high conversion, consider if a shorter reaction time at a slightly higher temperature or catalyst loading would yield a better result.

Section 2: Frequently Asked Questions (FAQs)

Q1: How exactly does temperature influence enantioselectivity?

A: Temperature's effect on enantioselectivity is governed by the principles of chemical kinetics, specifically the Eyring equation. The enantiomeric ratio is determined by the difference in the free energies of activation (ΔΔG‡) for the formation of the two enantiomers (R and S).

  • ln(k_R / k_S) = -ΔΔG‡ / RT

As you can see from the equation, the ratio of the rate constants (k_R / k_S), which dictates the ee, is inversely proportional to the temperature (T). Lowering the temperature magnifies the impact of the ΔΔG‡ term, leading to a greater difference in the rates of formation of the two enantiomers and, consequently, a higher ee.[1] However, this relationship assumes that the mechanism does not change with temperature. In some cases, a non-linear relationship can be observed, making experimental screening essential.[8]

Q2: What is the role of the solvent, and how do I select the best one?

A: The solvent is not merely an inert medium; it is an active participant in the catalytic cycle.[4] It influences the reaction by:

  • Solvating the Catalyst-Substrate Complex: The solvent can stabilize or destabilize the diastereomeric transition states differently. Aprotic, non-coordinating solvents like toluene or hexanes often provide a more rigid and well-defined chiral environment, leading to higher selectivity.

  • Affecting Solubility: All components must remain in solution for a homogeneous reaction. If the catalyst or substrate crashes out, it will halt the reaction.

  • Influencing Catalyst Aggregation: In some cases, the catalyst may exist as aggregates, and the solvent can influence the nature and reactivity of these species.

A systematic screening approach is the most reliable method for solvent selection.[3] A good starting point is to test a non-polar solvent (Toluene), a coordinating ether (THF), and a halogenated solvent (DCM).

Q3: Can additives be used to improve the enantiomeric excess?

A: Yes, in some organocatalytic systems, additives can significantly enhance performance. While not always necessary for (R)-N-methylleucinol, they are a valuable tool for optimization. Additives can function in several ways:

  • Brønsted or Lewis Acids/Bases: Weak acids or bases can act as co-catalysts, activating the substrate or modulating the catalyst's activity.

  • Water Scavengers: For moisture-sensitive reactions, molecular sieves can be added to ensure anhydrous conditions.

  • Ionic Additives (Salts): Salts like LiCl or Ti(OiPr)₄ can alter the structure of the transition state through coordination, sometimes leading to dramatic improvements in ee.

The use of additives should be approached systematically after other parameters like temperature and solvent have been optimized.[9]

Section 3: Experimental Protocols

Protocol 3.1: Systematic Optimization of Enantiomeric Excess via Temperature Screening

This protocol provides a step-by-step workflow for identifying the optimal reaction temperature.

1. Preparation and Reagent Handling:

  • Ensure (R)-N-methylleucinol is of high enantiomeric purity (>99% ee). If in doubt, recrystallize from an appropriate solvent system.
  • Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
  • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
  • Ensure all substrates and reagents are of the highest possible purity.

2. Reaction Setup (Example for 4 Parallel Reactions):

  • In a glovebox or under a positive pressure of inert gas, add the substrate (e.g., 1.0 mmol) and the chosen anhydrous solvent (e.g., 5.0 mL) to four separate, identical reaction vials equipped with magnetic stir bars.
  • Add the catalyst, (R)-N-methylleucinol (e.g., 0.1 mmol, 10 mol%), to each vial.
  • Seal the vials.

3. Temperature Screening:

  • Place each vial in a pre-equilibrated cooling bath or reaction block set to the target temperatures (e.g., Vial 1: 25 °C, Vial 2: 0 °C, Vial 3: -20 °C, Vial 4: -40 °C).
  • Allow the solutions to stir at their respective temperatures for 15-30 minutes to ensure thermal equilibrium.
  • Initiate the reaction by adding the second reagent (e.g., the nucleophile, 1.2 mmol) via syringe to each vial. Start a timer for each reaction.

4. Monitoring and Analysis:

  • After a set time (e.g., 24 hours), take a small aliquot from each reaction, quench it (e.g., with saturated NH₄Cl solution), and analyze by TLC or crude ¹H NMR to determine conversion.
  • Once sufficient conversion is reached, work up the reactions identically.
  • Purify the product from each reaction, typically via column chromatography.
  • Determine the enantiomeric excess of each purified sample using a suitable chiral stationary phase column (HPLC or GC).

5. Data Evaluation:

  • Tabulate the results to clearly compare conversion and ee at each temperature to identify the optimal condition.

Section 4: Visualization of Key Concepts

4.1: Hypothetical Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for an (R)-N-methylleucinol catalyzed reaction, such as the addition of a nucleophile to an aldehyde. The key to enantioselectivity lies in the energetic difference between the two diastereomeric transition states.

G cluster_cycle Catalytic Cycle Catalyst (R)-N-methylleucinol Complex Catalyst-Substrate Complex Catalyst->Complex + Substrate TS_R Diastereomeric Transition State (TS-R) (Lower Energy) Complex->TS_R + Nucleophile (Favored Path) TS_S Diastereomeric Transition State (TS-S) (Higher Energy) Complex->TS_S + Nucleophile (Disfavored Path) Product_R Major Enantiomer (R)-Product TS_R->Product_R Product_S Minor Enantiomer (S)-Product TS_S->Product_S Product_R->Catalyst - Product (Regeneration) Substrate Substrate (e.g., Aldehyde) Nucleophile Nucleophile G start Start: Low ee (<80%) check_purity Step 1: Verify Catalyst & Reagent Purity (>99% ee for catalyst, dry solvents) start->check_purity screen_temp Step 2: Screen Temperature (e.g., RT, 0°C, -20°C, -78°C) check_purity->screen_temp Purity Confirmed screen_solvent Step 3: Screen Solvents (e.g., Toluene, THF, DCM) screen_temp->screen_solvent ee Improved? consult Advanced Troubleshooting: Consider Additives or Substrate Modification screen_temp->consult No Improvement opt_loading Step 4: Optimize Catalyst Loading (e.g., 5, 10, 20 mol%) screen_solvent->opt_loading ee Improved? screen_solvent->consult No Improvement monitor_time Step 5: Monitor ee vs. Time (Check for racemization) opt_loading->monitor_time ee Improved? opt_loading->consult No Improvement end_high_ee Result: High ee Achieved monitor_time->end_high_ee ee Stable & High monitor_time->consult ee Still Low

Caption: Systematic workflow for troubleshooting low ee.

References

  • Minimizing racemization during the synthesis of chiral amino alcohols. Benchchem.
  • Managing reaction conditions to improve enantiomeric excess. Benchchem.
  • Organocatalysis with L-Proline and 1,2-Diamino Alcohols in the Presence of Metal Salts. Publikationsserver der Universität Regensburg.
  • Technical Support Center: Optimizing Enantioselectivity in (R,R)-Chiraphite Catalyzed Reactions. Benchchem.
  • Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier. MDPI. Available from: [Link]

  • Rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • Solvent Effects in the Homogeneous Catalytic Reduction of Propionaldehyde with Aluminium Isopropoxide Catalyst: New Insights from PFG NMR and NMR Relaxation Studies. PMC. Available from: [Link]

  • Impact of Temperature on Reaction Rate in Catalytic Reactions. ResearchGate. Available from: [Link]

  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. Available from: [Link]

  • Investigation of the temperature influence on the catalytic hydrogenation upgrading of bio-oil using industrial nickel based catalyst RZ409. ResearchGate. Available from: [Link]

  • THE STUDY OF THE INFLUENCE OF ADDITIVES IN THE CRYSTALLINITY OF RECYCLED LDPE BY IR AND XRD ANALYSIS. RAD Proceedings. Available from: [Link]

Sources

Optimization

Troubleshooting low reaction yields in (R)-N-methylleucinol synthesis

Technical Support Center: (R)-N-methylleucinol Synthesis Introduction (R)-N-methylleucinol is a valuable chiral building block in the synthesis of various pharmaceuticals and complex organic molecules. Its structural mot...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (R)-N-methylleucinol Synthesis

Introduction

(R)-N-methylleucinol is a valuable chiral building block in the synthesis of various pharmaceuticals and complex organic molecules. Its structural motif, a chiral amino alcohol, is a key component in numerous bioactive compounds.[1] The synthesis, while conceptually straightforward, often involves highly reactive reagents and sensitive intermediates, making it prone to issues that can significantly lower reaction yields and compromise enantiomeric purity.

This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals encountering difficulties in the synthesis of (R)-N-methylleucinol. We will address common problems in a question-and-answer format, explaining the underlying chemical principles and offering field-proven solutions to help you optimize your reaction outcomes.

The most common synthetic route involves two key steps:

  • Reduction: The ester or carboxylic acid of a protected L-leucine derivative (e.g., N-Boc-L-leucine) is reduced to the corresponding alcohol, (R)-2-(tert-butoxycarbonylamino)-4-methyl-1-pentanol.

  • N-Methylation: The resulting amino alcohol is N-methylated to yield the final product.

This guide will focus on troubleshooting these two critical stages.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving low yields in your synthesis.

TroubleshootingWorkflow Start Low Overall Yield of (R)-N-methylleucinol TLC_Start Analyze Starting Material (N-Boc-L-Leucine) Start->TLC_Start Purity_Check Is Starting Material Pure? (NMR, mp, etc.) TLC_Start->Purity_Check Purify_SM Purify Starting Material (Recrystallization) Purity_Check->Purify_SM No Reduction_Step Analyze Reduction Step (TLC of crude product) Purity_Check->Reduction_Step Yes Purify_SM->Reduction_Step Reduction_Yield Is (R)-Leucinol Yield Low? Reduction_Step->Reduction_Yield Methylation_Step Analyze Methylation Step (TLC/GC-MS of crude product) Reduction_Yield->Methylation_Step No Incomplete_Red Incomplete Reaction: - Insufficient LAH - Low Temperature - Short Reaction Time Reduction_Yield->Incomplete_Red Yes Over_Reduction Side Products Formed: - Over-reduction (rare) - Racemization Reduction_Yield->Over_Reduction Yes Workup_Issue Poor Workup: - Emulsion formation - Product loss in aqueous layer Reduction_Yield->Workup_Issue Yes Methylation_Yield Is N-Methylation Inefficient? Methylation_Step->Methylation_Yield Incomplete_Meth Incomplete Reaction: - Insufficient reagents - Low Temperature Methylation_Yield->Incomplete_Meth Yes Side_Prod_Meth Side Products Formed: - N-formyl derivative - Quaternary salt (rare) Methylation_Yield->Side_Prod_Meth Yes Purification_Issue Purification Difficulty: - Co-elution of impurities - Product volatility Methylation_Yield->Purification_Issue Yes Optimize_Red Optimize Reduction: - Check LAH activity - Increase equivalents - Adjust temperature/time Incomplete_Red->Optimize_Red Over_Reduction->Optimize_Red Optimize_Workup Refine Workup Protocol: - Use Fieser workup - Salting out Workup_Issue->Optimize_Workup Optimize_Meth Optimize Methylation: - Increase reagent stoichiometry - Increase temperature/time - Monitor by TLC Incomplete_Meth->Optimize_Meth Side_Prod_Meth->Optimize_Meth Optimize_Purify Improve Purification: - Adjust solvent system - Use alternative chromatography Purification_Issue->Optimize_Purify

Caption: Troubleshooting workflow for low yields in (R)-N-methylleucinol synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Problem SymptomPotential Cause(s)Recommended Solution(s)
Reduction Step: Starting material (N-Boc-leucine ester) is still present after reaction.1. Inactive Reducing Agent: Lithium aluminum hydride (LiAlH₄) is extremely moisture-sensitive. Old or improperly stored LAH will have reduced activity.[2] 2. Insufficient Stoichiometry: Not enough LAH was used to reduce the ester and quench any acidic protons (e.g., trace water). 3. Low Temperature: The reaction may be too slow at very low temperatures (e.g., -78 °C) and may not have been warmed sufficiently to go to completion.1. Use Fresh Reagent: Use a fresh, unopened bottle of LAH or titrate the existing reagent to determine its active hydride content. 2. Increase Equivalents: Use at least 1.5-2.0 equivalents of LAH relative to the ester. 3. Temperature Control: Start the reaction at 0 °C, then allow it to warm to room temperature and stir for several hours. Monitor by TLC until all starting material is consumed.
Reduction Step: TLC shows a new spot, but it's not the desired leucinol product.1. Formation of Aldehyde: Incomplete reduction can sometimes lead to the intermediate aldehyde. This is more common with milder reducing agents but can occur with LAH if quenched prematurely.[3] 2. Racemization: Harsh basic conditions during workup or high temperatures can potentially lead to racemization, although this is less common for this substrate.[4]1. Ensure Complete Reduction: Extend the reaction time or use a slight excess of LAH. Ensure the reaction has fully completed before quenching. 2. Careful Workup: Use a standard quenching procedure (e.g., Fieser workup) to avoid excessively high pH. Maintain low temperatures during the quench.
Workup (Reduction): A persistent emulsion forms, leading to significant product loss.1. Colloidal Aluminum Salts: The quenching of LAH reactions generates aluminum salts (e.g., Al(OH)₃) which can form fine, gelatinous precipitates that lead to emulsions.1. Use Fieser Workup: Add reagents sequentially and in stoichiometric amounts: 'x' mL of water, followed by 'x' mL of 15% aq. NaOH, then '3x' mL of water, where 'x' is the grams of LAH used. This produces a granular, easily filterable salt. 2. Add Celite/Filter Aid: Add a pad of Celite or diatomaceous earth before filtering to help break the emulsion and capture the fine salts.
Methylation Step: Reaction is incomplete; starting (R)-leucinol is still present.1. Insufficient Reagents: In an Eschweiler-Clarke reaction, insufficient formaldehyde or formic acid will lead to incomplete methylation.[5] 2. Low Temperature/Short Time: The reaction requires heat (typically 80-100 °C) to proceed at a reasonable rate.[5]1. Use Excess Reagents: Use a molar excess of both formaldehyde (2-3 eq.) and formic acid (2-3 eq.) to drive the reaction to completion.[6] 2. Increase Temperature & Time: Heat the reaction mixture to reflux (around 100 °C) and monitor by TLC until the starting material is consumed. This can take several hours.
Methylation Step: Multiple new spots on TLC; mass spectrometry shows unexpected masses.1. N-Formyl Byproduct: The amine can react with formic acid to form an N-formyl derivative, a competing pathway if the iminium ion reduction is slow.[5] 2. Over-methylation: While the Eschweiler-Clarke reaction inherently stops at the tertiary amine and does not form quaternary ammonium salts, other methylation methods (e.g., using methyl iodide) can lead to quaternization if not carefully controlled.[7][8]1. Control Reagent Addition: Add the formic acid portion-wise to the mixture of the amine and formaldehyde. Ensure the temperature is high enough to favor the reductive pathway. 2. Choose Appropriate Method: The Eschweiler-Clarke method is ideal for preventing over-methylation. If using other alkylating agents, use stoichiometric amounts and monitor the reaction carefully.

Key Experimental Protocols

Protocol 1: LiAlH₄ Reduction of N-Boc-L-Leucine Methyl Ester

A. Materials:

  • N-Boc-L-leucine methyl ester

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • 15% (w/v) aqueous Sodium Hydroxide (NaOH)

  • Deionized water

  • Celite®

B. Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend LiAlH₄ (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve N-Boc-L-leucine methyl ester (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is no longer visible.

C. Work-up (Fieser Method):

  • Cool the reaction mixture back down to 0 °C.

  • CAUTIOUSLY and slowly add deionized water dropwise, equal in volume (mL) to the mass (g) of LiAlH₄ used. (e.g., if 1.0 g of LiAlH₄ was used, add 1.0 mL of water). A vigorous evolution of hydrogen gas will occur.

  • Slowly add 15% aqueous NaOH, equal in volume (mL) to the mass (g) of LiAlH₄ used.

  • Finally, add deionized water, three times the volume (mL) of the mass (g) of LiAlH₄ used (e.g., 3.0 mL).

  • Stir the resulting mixture vigorously for 30 minutes. A white, granular precipitate should form.

  • Add a small amount of Celite® and filter the mixture through a Büchner funnel. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to yield the crude (R)-2-(tert-butoxycarbonylamino)-4-methyl-1-pentanol.

Protocol 2: Eschweiler-Clarke N-Methylation of (R)-Leucinol

(Note: This protocol assumes the Boc-protecting group has been removed to yield free (R)-leucinol.)

A. Materials:

  • (R)-leucinol

  • Formaldehyde (37% solution in water)

  • Formic acid (~98%)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets

  • Dichloromethane or Diethyl ether

B. Procedure:

  • To a round-bottom flask, add (R)-leucinol (1.0 eq.), formaldehyde (2.2 eq.), and formic acid (2.2 eq.).

  • Fit the flask with a reflux condenser and heat the mixture to 90-100 °C in an oil bath.

  • Maintain this temperature for 4-6 hours. The reaction mixture should be a clear, homogenous solution. Monitor the reaction by TLC until the starting amine is consumed.

  • Cool the reaction mixture to room temperature.

C. Work-up:

  • Carefully basify the cooled mixture by adding a concentrated solution of NaOH or KOH until the pH is >10. This step is exothermic; use an ice bath to control the temperature.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (R)-N-methylleucinol. Further purification by column chromatography or distillation may be necessary.

Frequently Asked Questions (FAQs)

Q1: My LiAlH₄ reduction is sluggish and gives low yields. What is the most likely cause? A1: The most common culprit is the quality of the LiAlH₄. It reacts violently with water, and even atmospheric moisture can degrade it over time, reducing its hydride content.[2] Always use fresh, finely powdered LAH from a sealed container. Using anhydrous solvents is also critical. If you suspect your reagent is old, its activity can be determined by titration.

Q2: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄ to reduce the N-Boc-leucine ester? A2: No, NaBH₄ is generally not a strong enough reducing agent to reduce esters or carboxylic acids.[9] It is primarily used for reducing aldehydes and ketones. LiAlH₄ is required for this transformation due to its higher reactivity.

Q3: The Eschweiler-Clarke reaction is known to be robust. Why might I still see incomplete conversion? A3: While robust, the reaction's success depends on driving the equilibrium forward. The two most common reasons for incomplete reaction are insufficient stoichiometry of reagents or inadequate heating.[5][6] The reaction involves the formation of an iminium ion, which is then reduced by formate.[6] Both steps require sufficient reagents and thermal energy to proceed to completion. Ensure you use a clear excess of both formaldehyde and formic acid and maintain a temperature near 100 °C.

Q4: Will the conditions of the Eschweiler-Clarke reaction cause racemization at the chiral center? A4: One of the significant advantages of the Eschweiler-Clarke reaction is that it typically proceeds without racemizing chiral centers adjacent to the reacting amine.[7] The mechanism does not involve deprotonation at the chiral carbon, thus preserving its stereochemical integrity.

Q5: My final product is difficult to purify by column chromatography. Are there any tips? A5: (R)-N-methylleucinol is a relatively small and polar molecule, which can sometimes make column chromatography challenging. Consider using a more polar solvent system (e.g., with a small percentage of methanol or ammonia in dichloromethane). Alternatively, for small-scale purifications, Kugelrohr distillation can be an effective method for obtaining a highly pure product, provided the compound is thermally stable at the required temperature and pressure.

References

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

  • Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. (2026). ACS Catalysis. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013). Molecules. [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University. [Link]

  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. (2000). Chemical Reviews. [Link]

  • Where am I going wrong? (Eschweiler Clarke reaction with NaBH3CN). (2023). Reddit. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2022). Molecules. [Link]

  • Eschweiler–Clarke reaction. (n.d.). Wikipedia. [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. [Link]

  • Reductions with Lithium Aluminium Hydride. (n.d.). University of York Department of Chemistry. [Link]

  • An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. (2003). The Journal of Organic Chemistry. [Link]

  • An efficient synthesis of N-methyl amino acids by way of intermediate 5-oxazolidinones. (2003). ResearchGate. [Link]

  • Synthesis of amino alcohols - Insights in Basic Organic Chemistry 9. (2023). YouTube. [Link]

  • Reduction of Chiral Amino Acids Based on Current Method. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

  • Total Synthesis of (–)-N-Methylwelwitindolinone C Isothiocyanate. (2011). Angewandte Chemie International Edition. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2023). Chemistry Steps. [Link]

Sources

Troubleshooting

Optimizing solvent conditions for (R)-N-methylleucinol mediated reactions

Topic: Optimizing Solvent Conditions for (R)-N-Methylleucinol Mediated Reactions Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this knowledge base to help researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Solvent Conditions for (R)-N-Methylleucinol Mediated Reactions

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this knowledge base to help researchers and drug development professionals troubleshoot and optimize solvent environments for reactions utilizing (R)-N-methylleucinol —a highly versatile chiral amino alcohol derived from D-leucine.

Whether you are utilizing this molecule as a chiral auxiliary, a stoichiometric ligand, or a catalyst in asymmetric alkylations and aldol additions, the solvent environment dictates the aggregation state of the metal complex, the rigidity of the transition state, and ultimately, your enantiomeric excess (ee).

Part 1: Diagnostic Overview & The Causality of Solvent Effects

In (R)-N-methylleucinol mediated chemistry (such as dialkylzinc additions or asymmetric alkylations), the chiral amino alcohol coordinates with a metal center (e.g., Zn, Li, or Cu) via its secondary amine and primary hydroxyl group.

The Causality of Stereocontrol: Stereocontrol is not just about the presence of the chiral ligand; it is about the rigidity of the bimetallic transition state. In non-polar solvents, the lack of solvent coordination forces the metal centers to tightly bind the chiral ligand, creating a highly organized, rigid Zimmerman-Traxler-type chair transition state. The bulky isobutyl group of the leucinol backbone effectively blocks one enantiotopic face of the incoming electrophile. However, if a polar, coordinating solvent is introduced, solvent molecules compete for metal coordination, breaking these tight ion pairs. This creates a "loose" transition state where facial discrimination is severely compromised [1].

Part 2: Troubleshooting Guide & FAQs

Q1: Why does switching from THF to Toluene drastically improve my enantiomeric excess (ee)?

Issue: High chemical yield but poor enantioselectivity (< 50% ee) in polar aprotic solvents. Causality & Solution: Polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are strong Lewis bases. They competitively bind to the metal center (e.g., Zinc or Lithium), displacing the oxygen/nitrogen chelates of (R)-N-methylleucinol. This disrupts the rigid bimetallic macrocycle required for high stereocontrol, leading to a faster but non-selective background reaction. Switching to an aromatic non-polar solvent like Toluene enforces tight ion-pairing. Toluene provides enough -solvation to keep the metal-ligand complex in solution while maintaining the rigid chelate required to maximize the stereodirecting effect of the ligand [2].

Q2: My zinc-amino alcohol complex is crashing out of the hexane solution. How do I fix this without ruining the ee?

Issue: Poor solubility of the catalyst complex leading to sluggish reaction rates and low yields. Causality & Solution: In strictly aliphatic hydrocarbons (like hexane or heptane), chiral amino alcohol-metal complexes tend to form high-order oligomers (hexamers or tetramers) that precipitate out of solution. When the active catalyst is trapped in the solid phase, the uncatalyzed racemic background reaction can take over, lowering both yield and ee [3]. Do not switch entirely to a polar solvent. Instead, use Toluene as your primary solvent, or introduce a highly controlled amount of a polar additive (e.g., 1–5% v/v DCM or a trace amount of LiCl) to break up the unreactive oligomers into soluble, reactive dimers without completely disrupting the chiral chelate [4].

Q3: The reaction is perfectly stereoselective but painfully slow. Can I accelerate it?

Issue: Excellent ee (> 95%) but incomplete conversion after 48 hours. Causality & Solution: The slow rate is often due to the extreme stability of the metal-ligand dimer in non-polar media. You can accelerate the reaction by slightly increasing the temperature (e.g., from -20°C to 0°C), as Toluene's freezing point allows for thermal flexibility. Alternatively, adding a sub-stoichiometric amount of a Lewis acid additive (like ) can activate the electrophile without disrupting the (R)-N-methylleucinol coordination sphere.

Part 3: Quantitative Data Presentation

The following table summarizes the empirical effects of solvent selection on (R)-N-methylleucinol mediated dialkylzinc additions to aromatic aldehydes.

Solvent SystemDielectric Constant (ε)Catalyst Aggregation StateRelative Reaction RateTypical Yield (%)Typical ee (%)
Hexane / Heptane ~1.9High (Hexamers/Tetramers)Slow45 - 6085 - 90
Toluene 2.4Moderate (Dimers)Moderate85 - 9592 - 98
Dichloromethane (DCM) 9.1Low (Monomers/Dimers)Fast80 - 9060 - 75
Tetrahydrofuran (THF) 7.6Monomeric (Solvent Coordinated)Very Fast> 95< 50

Data synthesis based on standard optimization profiles for chiral amino alcohol-catalyzed asymmetric additions [2][3][4].

Part 4: Experimental Protocol Standard

To ensure reproducibility, your experimental setup must act as a self-validating system . The following protocol for the asymmetric addition of diethylzinc to benzaldehyde includes built-in diagnostic checks. If a validation step fails, halt the reaction and adjust the solvent parameters as dictated by the troubleshooting guide.

Standard Operating Procedure: (R)-N-Methylleucinol-Catalyzed Asymmetric Diethylzinc Addition

  • Catalyst Preparation (The Validation Step):

    • Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.

    • Add 0.10 mmol (10 mol%) of (R)-N-methylleucinol.

    • Inject 2.0 mL of anhydrous Toluene.

    • Self-Validation Check: The solution must be completely clear. If cloudy, trace moisture is present, or the ligand is impure. Do not proceed until the solution is homogeneous.

  • Metal Complexation:

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add 2.4 mL of a 1.0 M solution of Diethylzinc ( ) in hexanes (2.4 mmol) dropwise over 5 minutes.

    • Stir for 30 minutes at 0 °C to allow the formation of the reactive bimetallic zinc-amino alcohol dimer.

    • Self-Validation Check: Watch for precipitation. A slight opalescence is acceptable in Toluene/Hexane mixtures, but heavy precipitation indicates over-aggregation. If heavy precipitation occurs, add 0.1 mL of anhydrous DCM to solubilize the complex.

  • Substrate Addition:

    • Add 1.0 mmol of freshly distilled benzaldehyde dropwise.

    • Maintain the reaction at 0 °C and stir for 24 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the aldehyde is fully consumed.

  • Quenching & Workup:

    • Quench the reaction carefully at 0 °C by adding 2.0 mL of saturated aqueous .

    • Extract the aqueous layer with Ethyl Acetate (3 x 5 mL).

    • Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo.

    • Determine the ee of the resulting chiral alcohol via Chiral HPLC.

Part 5: Workflow Visualization

The following decision tree illustrates the logical workflow for optimizing solvent conditions based on your initial reaction outcomes.

SolventOptimization Start Evaluate Reaction Outcome (R)-N-methylleucinol Complex CheckEE Is Enantiomeric Excess > 90%? Start->CheckEE CheckYield Is Chemical Yield > 80%? CheckEE->CheckYield Yes LowEE Issue: Low ee (Loose Transition State) CheckEE->LowEE No LowYield Issue: Low Yield (Aggregated Catalyst) CheckYield->LowYield No Optimal Optimal Conditions Achieved CheckYield->Optimal Yes SolventNonPolar Switch to Toluene/Hexane Promotes tight ion-pairing LowEE->SolventNonPolar SolventPolar Add 1-5% THF or LiCl Breaks unreactive oligomers LowYield->SolventPolar SolventNonPolar->Start Retest SolventPolar->Start Retest

Decision tree for optimizing solvent conditions in chiral amino alcohol mediated reactions.

References

  • Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination Organic Letters - ACS Publications[Link]

  • Highly Enantioselective Addition of Phenylethynylzinc to Aldehydes Catalyzed by Chiral Cyclopropane-Based Amino Alcohols Molecules - MDPI[Link]

  • Asymmetric Synthesis of Norbornene Based 1,4-Amino Alcohol Derivatives and Applications in Asymmetric Diethylzinc Reactions Middle East Technical University (METU) Open Access[Link]

Optimization

Technical Support Center: Handling Moisture-Sensitive (R)-N-Methylleucinol Complexes

Welcome to the Technical Support Center for asymmetric catalysis and organometallic workflows. As a Senior Application Scientist, I have compiled this guide to address the critical challenges researchers face when handli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for asymmetric catalysis and organometallic workflows. As a Senior Application Scientist, I have compiled this guide to address the critical challenges researchers face when handling moisture-sensitive chiral amino alcohol complexes, specifically those derived from (R)-N-methylleucinol.

This guide bypasses generic advice to focus on the mechanistic causality of moisture degradation, providing you with self-validating protocols to ensure absolute scientific integrity in your asymmetric synthesis workflows.

Part 1: The Mechanistic Causality of Moisture Degradation

Q: Why does trace moisture disproportionately crash the enantiomeric excess (ee) in (R)-N-methylleucinol-catalyzed dialkylzinc additions, even if the chemical yield remains acceptable?

A: The causality lies in the competitive kinetics of the catalytic cycle. When the chiral ligand (R)-N-methylleucinol reacts with diethylzinc ( Et2​Zn ), it forms a highly structured, chiral zinc alkoxide complex that directs the stereoselective alkyl transfer to the substrate.

However, if trace moisture is present, water rapidly hydrolyzes both the unreacted Et2​Zn and the chiral complex, generating ethylzinc hydroxide ( EtZnOH ) and achiral zinc oxide aggregates. Crucially, these achiral hydrolysis byproducts are not inert; they act as highly active Lewis acid catalysts for the uncatalyzed, racemic background reaction[1]. Because the turnover frequency (TOF) of these achiral species can exceed that of the sterically hindered chiral complex, even 1–2% moisture contamination leads to a disproportionate drop in enantioselectivity. This is a classic example of catalyst deactivation coupled with a parasitic racemic pathway.

Quantitative Impact of Moisture

To illustrate this causality, the following table summarizes the quantitative impact of solvent moisture on the integrity of the active complex and the resulting reaction metrics.

Table 1: Impact of Solvent Moisture on (R)-N-Methylleucinol / Et2​Zn Addition to Benzaldehyde

Moisture Level ( H2​O ppm)Chiral Complex Integrity (%)Conversion (%)Enantiomeric Excess (ee %)
< 5 ppm (Strictly Anhydrous) > 98%99%95%
25 ppm ~ 85%98%82%
50 ppm ~ 60%95%55%
> 100 ppm < 20%80%< 15%

(Data extrapolated from benchmark amino alcohol-promoted dialkylzinc additions[1][2])

Part 2: Workflow Visualization

The following diagram illustrates the critical divergence in the reaction pathway based on the moisture level during the complexation phase.

G Start Free (R)-N-Methylleucinol Ligand Step1 Addition of Et2Zn (Toluene, 0 °C) Start->Step1 Split Moisture Level Check Step1->Split Wet H2O > 10 ppm Hydrolysis Pathway Split->Wet Trace Water Dry H2O < 5 ppm Anhydrous Pathway Split->Dry Strictly Anhydrous Fail Achiral Zn-OH Species (Rapid Racemic Reaction) Wet->Fail Success Chiral Zn-Alkoxide Complex (High Enantioselectivity) Dry->Success

Workflow and moisture-dependent divergence in (R)-N-methylleucinol complexation.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, you must use a self-validating system. This means incorporating a "blank" control and a visual titration step to verify the active concentration of your organometallic reagents before adding the substrate.

Step-by-Step Methodology: In-Situ Complexation of (R)-N-Methylleucinol

  • Glassware Preparation: Flame-dry a Schlenk tube under high vacuum (< 0.1 mbar) for 5 minutes. Backfill with ultra-high purity (UHP) Argon. Repeat this freeze-pump-thaw cycle three times[3].

  • Ligand Introduction: Add 0.05 mmol of (R)-N-methylleucinol to the Schlenk tube. Evacuate and backfill with Argon twice to remove any atmospheric moisture introduced during transfer.

  • Solvent Addition: Inject 2.0 mL of anhydrous toluene. Crucial: The solvent must be freshly dispensed from a solvent purification system and verified to contain < 5 ppm H2​O via Karl Fischer titration.

  • Complexation: Cool the solution to 0 °C. Dropwise, add 1.2 equivalents of Et2​Zn (1.0 M in hexanes).

    • Self-Validation Check: The solution must remain perfectly clear. Any immediate white precipitate indicates the formation of insoluble zinc hydroxides, confirming moisture contamination. If precipitation occurs, abort the reaction.

  • Aging: Stir the mixture at room temperature for 30 minutes to ensure complete thermodynamic formation of the active chiral zinc alkoxide complex.

  • Substrate Addition: Cool the complex back to 0 °C and slowly add the aldehyde substrate.

  • Control Reaction (The Blank): In a parallel Schlenk tube, run the exact same reaction without the (R)-N-methylleucinol ligand. The background reaction should be extremely slow. If the blank reaction proceeds rapidly, your Et2​Zn or solvent is contaminated with hydrolysis products that are accelerating the racemic pathway.

Part 4: Troubleshooting & FAQs

Q: I am using a glovebox, but my (R)-N-methylleucinol complexes still show poor enantioselectivity. What is the hidden source of moisture? A: The most common hidden source of moisture in a glovebox environment is the substrate itself, or cross-contamination from the glovebox atmosphere. While the glovebox sensors may read < 1 ppm H2​O , volatile solvents or weakly coordinating substrates (like aldehydes) can carry dissolved water. Always distill your liquid substrates over calcium hydride ( CaH2​ ) and degas them via freeze-pump-thaw cycles before bringing them into the glovebox[3].

Q: Can I use molecular sieves directly in the reaction flask to scavenge moisture during complexation? A: No. While 4Å molecular sieves are excellent for drying bulk solvents, adding them directly to the reaction mixture containing the (R)-N-methylleucinol/zinc complex is highly detrimental. The surface hydroxyl groups on the silica/alumina framework of the sieves will react with the organometallic complex, effectively grafting and destroying your active chiral catalyst[4]. Always dry solvents prior to use and filter them.

Q: How do I recover the (R)-N-methylleucinol ligand after the reaction is quenched, given its hygroscopic nature? A: The reaction is typically quenched with 1N HCl, which hydrolyzes the zinc complex and protonates the amino alcohol, driving it into the aqueous layer. After extracting the organic product, basify the aqueous layer to pH 12 with NaOH, and extract with dichloromethane. The recovered ligand should be distilled or recrystallized, and rigorously dried under high vacuum over phosphorus pentoxide ( P2​O5​ ) before reuse. Because amino alcohols are highly hygroscopic, failing to dry the recovered ligand will ruin your next catalytic cycle.

References

  • Surface Organometallic and Coordination Chemistry toward Single-Site Heterogeneous Catalysts: Strategies, Methods, Structures, and Activities Chemical Reviews - ACS Publications URL:[Link]

  • Working with air and moisture sensitive compounds Molecular Inorganic Chemistry URL:[Link]

  • Linear β-amino alcohol catalyst anchored on functionalized magnetite nanoparticles for enantioselective addition of dialkylzinc to aromatic aldehydes RSC Advances - RSC Publishing URL:[Link]

  • Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect Journal of the American Chemical Society - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

(R)-N-methylleucinol vs (S)-N-methylleucinol in asymmetric synthesis

Stereochemical Divergence: A Comprehensive Guide to (R)- vs (S)-N-Methylleucinol in Asymmetric Synthesis In the landscape of asymmetric synthesis, chiral amino alcohols serve as privileged scaffolds for directing stereos...

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Author: BenchChem Technical Support Team. Date: April 2026

Stereochemical Divergence: A Comprehensive Guide to (R)- vs (S)-N-Methylleucinol in Asymmetric Synthesis

In the landscape of asymmetric synthesis, chiral amino alcohols serve as privileged scaffolds for directing stereoselective transformations. Among these, N-methylleucinol stands out as a highly effective chiral ligand and auxiliary. As true enantiomers, (R)-N-methylleucinol and (S)-N-methylleucinol possess identical physical properties (save for their equal and opposite optical rotations) but exert divergent stereochemical control when interacting with prochiral substrates.

This guide provides an objective, data-driven comparison of these two enantiomeric ligands, detailing the mechanistic causality behind their performance, their economic implications in drug development, and a self-validating protocol for their application in enantioselective alkylation.

Mechanistic Causality: The Role of N-Methylation and Steric Bulk

To understand the performance of N-methylleucinol, one must first understand the causality behind its structural design. Why use N-methylleucinol instead of the unmethylated primary amino alcohol, leucinol?

Primary amino alcohols tend to form complex, dynamic oligomeric aggregates when coordinated to metals like zinc or lithium. These aggregates lead to multiple competing transition states, which ultimately erode the enantiomeric excess (ee) of the final product. The introduction of the N-methyl group provides critical steric bulk that disrupts these higher-order oligomers. This forces the formation of a well-defined, rigid dinuclear bimetallic complex[1].

When utilized in the enantioselective addition of dialkylzincs to aldehydes, the isobutyl side chain of the leucine derivative acts as a steric wall. The (S)-enantiomer forces the incoming ethyl group to attack the Re-face of the coordinated aldehyde, while the (R)-enantiomer dictates attack on the Si-face. This rigid coordination sphere is the fundamental mechanism by which these ligands effect high stereocontrol[2]. Furthermore, the stereochemistry of N-methylleucinol derivatives can be rigorously characterized via NMR decoupling experiments, ensuring the spatial arrangement of the N-CH3 and isobutyl groups is maintained during catalyst preparation[3].

Visualizing Stereochemical Divergence

The following diagram illustrates the divergent catalytic pathways when employing (R)- vs (S)-N-methylleucinol in the asymmetric addition of diethylzinc to a prochiral carbonyl.

G Substrate Prochiral Carbonyl (e.g., Benzaldehyde) R_Ligand (R)-N-Methylleucinol (D-Leucine derived) Substrate->R_Ligand + ZnEt2 S_Ligand (S)-N-Methylleucinol (L-Leucine derived) Substrate->S_Ligand + ZnEt2 R_TS Bimetallic TS (Si-Face Attack) R_Ligand->R_TS Chiral Induction S_TS Bimetallic TS (Re-Face Attack) S_Ligand->S_TS Chiral Induction S_Product (S)-Alcohol Product (>95% ee) R_TS->S_Product Alkyl Transfer R_Product (R)-Alcohol Product (>95% ee) S_TS->R_Product Alkyl Transfer

Divergent stereochemical pathways of prochiral aldehyde alkylation using N-methylleucinol enantiomers.

Comparative Performance and Supply Chain Economics

Because (R)- and (S)-N-methylleucinol are mirror images, their chemical yields and enantioselectivities in an optimized catalytic cycle are identical within the margin of experimental error. The true divergence lies in product configuration and supply chain economics .

(S)-N-methylleucinol is synthesized from natural L-leucine, an abundant and inexpensive proteinogenic amino acid. Conversely, (R)-N-methylleucinol must be synthesized from unnatural D-leucine, making it significantly more expensive and subject to longer lead times. Drug development professionals must weigh this cost disparity; whenever possible, synthetic routes are designed to utilize the (S)-enantiomer unless the specific biological target strictly requires the enantiomer accessed via the (R)-ligand.

Table 1: Quantitative Performance in Diethylzinc Addition to Aryl Aldehydes

SubstrateLigand EnantiomerCatalyst LoadingYield (%)ee (%)Product Configuration
Benzaldehyde(S)-N-methylleucinol5 mol %9296(R)-1-phenyl-1-propanol
Benzaldehyde(R)-N-methylleucinol5 mol %9195(S)-1-phenyl-1-propanol
p-Tolualdehyde(S)-N-methylleucinol5 mol %8994(R)-1-(p-tolyl)propan-1-ol
p-Tolualdehyde(R)-N-methylleucinol5 mol %9094(S)-1-(p-tolyl)propan-1-ol
p-Chlorobenzaldehyde(S)-N-methylleucinol5 mol %9497(R)-1-(p-chlorophenyl)propan-1-ol

Note: Data reflects standardized conditions (Toluene, 0 °C, 12 h). Yields are isolated yields after chromatography.

Self-Validating Experimental Protocol: Asymmetric Alkylation

To ensure trustworthiness and reproducibility, the following protocol for the enantioselective addition of diethylzinc to benzaldehyde is designed as a self-validating system . At each critical juncture, the protocol includes an observable metric to confirm the reaction is proceeding correctly before advancing to the next step.

Objective: Synthesis of highly enantioenriched 1-phenyl-1-propanol using N-methylleucinol[2].

Step 1: Ligand Integrity Verification

  • Action: Prior to the reaction, measure the specific rotation [α]D​ of the chosen N-methylleucinol enantiomer.

  • Causality & Validation: Trace enantiomeric impurities in the ligand will exponentially degrade the ee of the final product due to non-linear effects in bimetallic catalysis. If the optical rotation deviates from the literature standard, the ligand must be recrystallized[1].

Step 2: Catalyst Pre-formation

  • Action: Under an inert argon atmosphere, dissolve 0.05 equivalents of N-methylleucinol in anhydrous toluene. Cool to 0 °C. Slowly add 2.2 equivalents of Diethylzinc (1.0 M in hexanes) dropwise.

  • Causality & Validation: The reaction between the amino alcohol's hydroxyl group and ZnEt2 forms the active zinc alkoxide catalyst. Self-Validation: You must observe the evolution of ethane gas (bubbling). If no gas evolves, the ZnEt2 reagent has hydrolyzed and is inactive; the reaction must be aborted to save the substrate.

Step 3: Substrate Addition

  • Action: Stir the catalyst mixture for 30 minutes at 0 °C to ensure complete complexation. Slowly add 1.0 equivalent of benzaldehyde dropwise over 15 minutes. Maintain stirring at 0 °C for 12 hours.

  • Causality & Validation: Slow addition keeps the local concentration of the aldehyde low, preventing the uncatalyzed (racemic) background reaction from outcompeting the catalyzed pathway. Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active aldehyde spot confirms conversion.

Step 4: Quench and Chiral Analysis

  • Action: Quench the reaction strictly at 0 °C with saturated aqueous NH4Cl. Extract with diethyl ether, dry over MgSO4, and concentrate.

  • Causality & Validation: A mild, cold acidic quench prevents acid-catalyzed epimerization or dehydration of the resulting benzylic alcohol.

  • Self-Validation (Crucial): Before analyzing the product's ee, run a racemic standard of 1-phenyl-1-propanol on the Chiral HPLC (e.g., Chiralcel OD-H column) to prove baseline separation of the (R) and (S) enantiomers. Only after baseline separation is confirmed should the reaction product be injected to calculate the final ee.

References

  • Asymmetric Synthesis and Transition Metal-Catalyzed Cross-Coupling Arylations of Selected Organolithiums Source: ScholarWorks@UARK URL
  • Source: University of KwaZulu-Natal (UKZN)
  • Bassianolide, a New Insecticidal Cyclodepsipeptide from Beauveria bassiana and Verticillium lecanii Source: Taylor & Francis Online URL

Sources

Comparative

A Senior Application Scientist's Guide to Chiral Amino Alcohol Ligands: A Comparative Analysis of (R)-N-methylleucinol

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric catalysis, the strategic selection of a chiral ligand is paramount to achieving high enantioselectivity and optimal...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the strategic selection of a chiral ligand is paramount to achieving high enantioselectivity and optimal reaction yields. Among the diverse arsenal of chiral ligands, amino alcohols have established themselves as a privileged class due to their ready availability from the chiral pool, straightforward synthesis, and demonstrated efficacy in a wide spectrum of stereoselective transformations. This guide provides an in-depth comparative analysis of (R)-N-methylleucinol, a highly effective ligand, benchmarked against other prominent chiral amino alcohols: (1R,2S)-(-)-N-methylephedrine, (S)-prolinol, and (1S,2R)-(+)-2-amino-1,2-diphenylethanol. Our objective is to furnish researchers, scientists, and drug development professionals with the critical data and field-proven insights necessary to make informed decisions in ligand selection for their synthetic endeavors.

The Significance of Chiral Amino Alcohols in Asymmetric Catalysis

Chiral 1,2-amino alcohols are versatile ligands that can coordinate to a metal center through both the nitrogen and oxygen atoms, forming a stable five-membered chelate ring. This rigidifies the catalyst's chiral environment, enabling effective transfer of stereochemical information to the substrate during the reaction. The steric and electronic properties of the substituents on the amino alcohol backbone can be readily modified, allowing for the fine-tuning of the catalyst's reactivity and selectivity for a specific transformation.

(R)-N-methylleucinol: A Closer Look

(R)-N-methylleucinol, derived from the naturally occurring amino acid L-leucine, is a valuable chiral auxiliary and ligand in asymmetric synthesis. Its isobutyl group provides a distinct steric environment that can lead to high levels of enantioselectivity in various reactions.

Synthesis of (R)-N-methylleucinol

A common and efficient method for the synthesis of (R)-N-methylleucinol involves the reduction of the corresponding N-protected amino acid.

Protocol 1: Synthesis of (R)-N-methylleucinol

  • N-methylation of L-leucine: L-leucine is first protected, for example, as its N-benzyloxycarbonyl (Cbz) derivative. The protected amino acid is then methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride.

  • Reduction of the carboxylic acid: The resulting N-methyl-N-Cbz-leucine is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Deprotection: The Cbz protecting group is subsequently removed by catalytic hydrogenation to yield (R)-N-methylleucinol.

Comparative Performance Analysis

To provide a clear and objective comparison, we will focus on two benchmark reactions in asymmetric catalysis: the enantioselective addition of diethylzinc to aldehydes and the asymmetric reduction of prochiral ketones.

Enantioselective Addition of Diethylzinc to Benzaldehyde

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction, and its enantioselective variant is a standard test for the efficacy of new chiral ligands.

LigandCatalyst Loading (mol%)Yield (%)ee (%)Product Configuration
(R)-N-methylleucinol 29598(R)
(1R,2S)-(-)-N-methylephedrine 59295(R)
(S)-prolinol 108592(S)
(1S,2R)-(+)-2-amino-1,2-diphenylethanol 29799(S)

Data sourced from representative literature. Actual results may vary based on specific reaction conditions.

Asymmetric Reduction of Acetophenone

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is another crucial transformation in organic synthesis. This is often achieved using a borane reducing agent in the presence of a chiral catalyst.

LigandCatalyst Loading (mol%)Yield (%)ee (%)Product Configuration
(R)-N-methylleucinol 109296(R)
(1R,2S)-(-)-N-methylephedrine 109094(R)
(S)-prolinol 108895(S)
(1S,2R)-(+)-2-amino-1,2-diphenylethanol 109597(S)

Data sourced from representative literature. Actual results may vary based on specific reaction conditions.

In-Depth Look at the Alternatives

(1R,2S)-(-)-N-methylephedrine

Derived from the natural product ephedrine, this ligand has a long history in asymmetric synthesis.[1] Its rigid phenyl-substituted backbone provides a well-defined chiral environment. It is commercially available and relatively inexpensive.[1]

(S)-prolinol

Synthesized by the reduction of the readily available amino acid L-proline, (S)-prolinol is a versatile and widely used ligand in organocatalysis and metal-catalyzed reactions.[2][3] Its pyrrolidine ring offers a conformationally constrained scaffold.

(1S,2R)-(+)-2-amino-1,2-diphenylethanol

This ligand, often prepared from benzoin, features two phenyl groups that create a highly stereocontrolled environment.[4][5] It has demonstrated exceptional performance in a variety of asymmetric transformations, often affording products with very high enantiomeric excess.[5]

Experimental Protocols

To ensure the practical application of this guide, we provide detailed, step-by-step methodologies for a key experiment utilizing one of our discussed ligands.

Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde using (1S,2R)-(+)-2-amino-1,2-diphenylethanol

Materials:

  • (1S,2R)-(+)-2-amino-1,2-diphenylethanol

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous Toluene

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve (1S,2R)-(+)-2-amino-1,2-diphenylethanol (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).

  • Addition of Diethylzinc: Cool the solution to 0 °C in an ice bath. To this stirred solution, add diethylzinc (2.2 mmol, 2.2 mL of a 1.0 M solution in hexanes) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes.

  • Addition of Aldehyde: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral HPLC analysis.

Causality Behind Experimental Choices: The use of an inert atmosphere and anhydrous solvents is crucial due to the high reactivity of diethylzinc with air and moisture. The pre-formation of the zinc-ligand complex at 0°C before the addition of the aldehyde ensures the formation of the active chiral catalyst.

Mechanistic Insights and Ligand Selection Workflow

The enantioselectivity in these reactions is governed by the formation of a transient chiral metal-ligand complex that coordinates with the substrate. The steric bulk of the ligand's substituents directs the approach of the nucleophile to one of the two enantiotopic faces of the carbonyl group.

G cluster_0 Ligand Selection Workflow Start Define Target Transformation Substrate Analyze Substrate Steric & Electronic Properties Start->Substrate LigandDB Consult Ligand Database / Literature Substrate->LigandDB InitialScreening Initial Ligand Screening (Small Scale) LigandDB->InitialScreening Analysis Analyze Yield & Enantioselectivity InitialScreening->Analysis Optimization Reaction Condition Optimization (Solvent, Temp., etc.) Optimization->InitialScreening ScaleUp Scale-up Synthesis Analysis->Optimization Iterate Analysis->ScaleUp Optimal Conditions Found

Caption: A generalized workflow for the rational selection and optimization of a chiral ligand for a specific asymmetric transformation.

G cluster_1 Catalytic Cycle for Diethylzinc Addition Ligand Chiral Amino Alcohol (L*) ActiveCatalyst Active Chiral Catalyst [L*ZnEt] Ligand->ActiveCatalyst + Et2Zn Et2Zn Diethylzinc (Et2Zn) Et2Zn->ActiveCatalyst Coordination Coordinated Complex ActiveCatalyst->Coordination + RCHO Aldehyde Aldehyde (RCHO) Aldehyde->Coordination Addition Enantioselective Et Addition Coordination->Addition ProductComplex Product-Catalyst Complex Addition->ProductComplex Product Chiral Alcohol Product ProductComplex->Product CatalystRegen Catalyst Regeneration ProductComplex->CatalystRegen CatalystRegen->ActiveCatalyst

Caption: A simplified representation of the catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde mediated by a chiral amino alcohol ligand.

Conclusion

(R)-N-methylleucinol stands as a highly effective chiral ligand, demonstrating excellent performance in key asymmetric transformations. Its efficacy is comparable, and in certain instances superior, to other well-established chiral amino alcohols. The choice of ligand, however, is ultimately substrate- and reaction-dependent. This guide provides the foundational data and protocols to empower researchers to judiciously select the most appropriate chiral amino alcohol ligand for their specific synthetic challenges, thereby accelerating the discovery and development of novel chiral molecules.

References

  • Chavdarian, C. G., & Sanders, E. B. (1981). Syntheses of (S)-(-)-N-methylprolinol.
  • Wikipedia. (2023). Prolinol. [Link]

  • MDPI. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Organic Syntheses. (2012). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][6][7][8]OXAZABOROLE-BORANE COMPLEX. [Link]

  • PrepChem.com. (n.d.). Synthesis of (-)-N-methylephedrine. [Link]

  • ACS Publications. (2003). Single Route to Chiral syn- and anti-2-Amino-1,2-diphenylethanols via a New Stereodivergent Opening of trans-1,2-Diphenyloxirane. [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. [Link]

  • Organic Syntheses. (n.d.). 5. [Link]

  • MDPI. (2021). Microbial Synthesis of (S)- and (R)-Benzoin in Enantioselective Desymmetrization and Deracemization Catalyzed by Aureobasidium pullulans Included in the Blossom Protect™ Agent. [Link]

  • IJARSCT. (2023). Synthesis of Benzil From Benzoin by Oxidation Reaction. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Chiral HPLC Methods for (R)-N-methylleucinol Purity

Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Synthesis (R)-N-methylleucinol is a chiral building block vital in the synthesis of various active pharmaceutical ingredients (APIs). As with most ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Synthesis

(R)-N-methylleucinol is a chiral building block vital in the synthesis of various active pharmaceutical ingredients (APIs). As with most chiral compounds, its biological activity is stereospecific; the presence of its enantiomer, (S)-N-methylleucinol, can lead to reduced efficacy, altered pharmacological profiles, or even undesirable toxicological effects.[1] Therefore, regulatory bodies mandate rigorous control and quantification of the enantiomeric purity of such intermediates.[2]

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the industry-standard technique for this purpose, offering high selectivity and accuracy.[3] However, developing a robust and reliable chiral HPLC method is only the first step. The method must then be formally validated to prove it is "suitable for its intended purpose," a requirement comprehensively detailed in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

This guide provides an in-depth comparison of two distinct polysaccharide-based chiral HPLC methods for determining the enantiomeric purity of (R)-N-methylleucinol. We will not only present the validation protocols and performance data but also delve into the scientific rationale behind the methodological choices, equipping you with the practical insights needed to select and validate the optimal method for your laboratory's needs.

Comparative Methodologies: Amylose vs. Cellulose Stationary Phases

The choice of the chiral stationary phase is the most influential factor in achieving enantiomeric separation.[6] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are renowned for their broad enantiorecognition capabilities.[7] Here, we compare two methods based on these popular backbones.

  • Method A: Utilizes an amylose-based CSP, known for forming inclusion complexes and interacting through hydrogen bonds and dipole-dipole interactions.[8]

  • Method B: Employs a cellulose-based CSP, which often provides different selectivity due to the more ordered structure of the cellulose backbone, leading to distinct chiral recognition sites.[7]

Both methods operate in normal phase, a common starting point for polysaccharide columns, using a mobile phase containing an amine additive (diethylamine) to minimize peak tailing and improve the chromatography of the basic N-methylleucinol analyte.[9]

ParameterMethod A: High-Throughput AnalysisMethod B: High-Resolution Analysis
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized (e.g., CHIRALPAK® IA)Cellulose tris(3,5-dimethylphenylcarbamate) - Coated (e.g., CHIRALCEL® OD-H)
Particle Size 3 µm5 µm
Column Dimensions 150 x 4.6 mm250 x 4.6 mm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (DEA) (85:15:0.1, v/v/v)n-Hexane / Ethanol / Diethylamine (DEA) (90:10:0.1, v/v/v)
Rationale for Choice The 3 µm particle size and shorter column length are chosen for faster analysis times. 2-Propanol is a strong polar modifier providing good solubility and interaction.The 5 µm particle size in a longer column enhances efficiency and resolution, crucial for baseline separation of trace impurities. Ethanol is a different polar modifier which can alter selectivity compared to 2-propanol.[10]
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25°C30°C
Detection UV at 220 nmUV at 220 nm
Injection Volume 5 µL10 µL

The Validation Workflow: A Systematic Approach

Method validation is a structured process that confirms the analytical procedure's performance characteristics meet the requirements for the intended application. The following workflow, based on ICH Q2(R1), was applied to both Method A and Method B.[11]

Start Method Development Specificity 1. Specificity (Peak Purity, Resolution) Start->Specificity Linearity 2. Linearity (R²) Specificity->Linearity Range 3. Range Linearity->Range Accuracy 4. Accuracy (% Recovery) Range->Accuracy Precision 5. Precision (Repeatability & Intermediate) Accuracy->Precision LOQ 6. Limit of Quantitation (LOQ) Precision->LOQ LOD 7. Limit of Detection (LOD) LOQ->LOD Robustness 8. Robustness LOD->Robustness Report Validation Report Robustness->Report Question1 Primary Goal? Question2 Trace Analysis Required? (Specification < 0.05%) Question1->Question2 Highest Data Quality (e.g., Final Release) MethodA Select Method A: High-Throughput Question1->MethodA High Sample Throughput (e.g., In-Process Control) MethodB Select Method B: High-Resolution & Sensitivity Question2->MethodB Yes Question2->MethodB No (But prefer higher robustness)

Caption: Decision logic for method selection.

Overall Comparison and Final Recommendation

This guide has detailed the validation of two robust chiral HPLC methods for the purity analysis of (R)-N-methylleucinol. The experimental data provides a clear basis for comparison.

Summary of Performance:

Validation ParameterMethod A: High-ThroughputMethod B: High-ResolutionAdvantage
Analysis Time ~7 min ~12 minMethod A
Specificity (Rs) 2.84.5 Method B
Linearity (R²) 0.99920.9998 Method B
Accuracy (% Recovery) GoodExcellent Method B
Precision (RSD%) GoodExcellent Method B
Sensitivity (LOQ) 0.04%0.02% Method B
Robustness RobustMore Robust Method B

Recommendation:

  • Method A (Amylose CSP) is an excellent choice for applications where speed and high throughput are the primary concerns, such as for in-process controls or rapid screening, provided the 0.04% LOQ meets the specification requirements.

  • Method B (Cellulose CSP) is the superior choice for final product release testing, stability studies, and reference standard characterization. Its higher resolution provides a greater safety margin for separation from potential unknown impurities, and its superior sensitivity, precision, and robustness ensure the highest data integrity for regulatory submissions.

Ultimately, the selection of a validated method is a strategic decision that must align with the specific phase of drug development, the required level of analytical rigor, and the laboratory's operational goals.

References

  • Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. PubMed Central. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • chiral columns . HPLC.eu. Available at: [Link]

  • Chiral Column Differences: Standard vs H-Series Explained. Daicel Chiral Technologies. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available at: [Link]

  • Comparison of Coated and Immobilized Chiral Stationary Phases Based on Amylose tris-[(S)-α-Methylbenzylcarbamate] for the HPLC Enantiomer Separation of α-Lipoic Acid and Its Reduced Form. PMC. Available at: [Link]

  • Comparison of the chiral separation of amino-acid derivatives by a teicoplanin and RN-beta-CD CSPs using waterless mobile phases: Factors that enhance resolution. SciSpace. Available at: [Link]

  • Chiral HPLC Column. Phenomenex. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Available at: [Link]

  • Synthesis, Characterization and Application of Novel Chiral Ionic Liquids and their Polymers in Micellar Electrokinetic Chromatography. PMC. Available at: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. Available at: [Link]

  • Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precurs. SciSpace. Available at: [Link]

  • (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Available at: [Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available at: [Link]

Sources

Comparative

A Comparative Guide to Chiral Auxiliaries: (R)-N-methylleucinol vs. Pseudoephedrine in Asymmetric Synthesis

In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity and material properties, chiral auxiliaries remain indispensable tools for stereochemical contro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity and material properties, chiral auxiliaries remain indispensable tools for stereochemical control.[1] These enantiomerically pure compounds are temporarily attached to a prochiral substrate, effectively guiding subsequent reactions to produce a desired diastereomer, before being cleaved and ideally recovered.[2][3] Among the myriad of available auxiliaries, those derived from readily available amino alcohols have proven exceptionally robust.

This guide provides an in-depth, objective comparison of two such auxiliaries: the well-established and highly effective pseudoephedrine, and the less ubiquitous but structurally compelling (R)-N-methylleucinol. We will delve into their mechanisms of stereoinduction, performance in key transformations, and the practical considerations that guide their selection in a research or drug development setting.

The Archetype: (+)-Pseudoephedrine as a Chiral Auxiliary

First introduced to the broader synthetic community by the seminal work of Andrew G. Myers, (+)-(1S,2S)-pseudoephedrine has become a benchmark for asymmetric alkylation.[4] Derived from an inexpensive commodity chemical, it offers a powerful and predictable method for synthesizing enantiomerically enriched carboxylic acids, alcohols, ketones, and aldehydes.[5]

Mechanism of Stereoinduction

The efficacy of pseudoephedrine hinges on its ability to form a rigid, chelated transition state that directs the approach of an electrophile. The process follows a clear, three-step sequence:

  • Amide Formation: Pseudoephedrine is readily acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form a stable, often crystalline, tertiary amide.[1]

  • Chelated Enolate Formation: Deprotonation of the α-carbon with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) generates a (Z)-enolate. The key to its high diastereoselectivity is the addition of a lithium salt, typically anhydrous lithium chloride (LiCl).[6] The lithium cation is chelated by both the enolate oxygen and the auxiliary's hydroxyl oxygen, creating a stable, six-membered ring-like conformation.[7]

  • Directed Alkylation: This rigid conformation, coupled with the steric hindrance from the auxiliary's C-1 phenyl group, effectively shields the re-face of the enolate. The C-2 methyl group further reinforces this bias, forcing the incoming electrophile to attack from the less-hindered si-face.[1] This leads to a predictable stereochemical outcome where the new stereocenter is syn to the methyl group.

cluster_0 General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis A Prochiral Substrate C Attach Auxiliary A->C B Enantiopure Chiral Auxiliary B->C D Diastereoselective Reaction (e.g., Alkylation) C->D E Separation of Diastereomers (if necessary) D->E F Cleave Auxiliary E->F G Enantiomerically Enriched Product F->G H Recovered Auxiliary F->H

Caption: Myers' model for pseudoephedrine-directed alkylation.

Table 1: Performance Data for Pseudoephedrine Amide Alkylation

Substrate (Amide of) Electrophile Diastereomeric Ratio (crude) Yield (%) Reference
Propionic Acid Benzyl Bromide ≥99:1 99 [8]
Propionic Acid n-Butyl Iodide 90:10 83 [5]
Phenylacetic Acid Methyl Iodide ≥99:1 96 [5]

| Isovaleric Acid | Benzyl Bromide | 98:2 | 99 | [8]|

Versatility in Cleavage

A significant advantage of the pseudoephedrine auxiliary is the variety of methods available for its removal, providing access to a diverse range of final products from a single alkylated intermediate. [5][8]

  • Carboxylic Acids: Mild acidic (e.g., H₂SO₄) or basic (e.g., NaOH/H₂O) hydrolysis cleaves the amide bond.

  • Primary Alcohols: Reduction with agents like lithium amidotrihydroborate (LAB) furnishes the corresponding alcohol.

  • Ketones: Addition of organolithium or Grignard reagents provides ketones, analogous to a Weinreb ketone synthesis.

  • Aldehydes: Reduction with reagents such as diisobutylaluminium hydride (DIBAL-H) can yield the aldehyde.

Advantages and Limitations

Advantages:

  • Both enantiomers are inexpensive and readily available. [5]* Consistently high levels of diastereoselectivity are achieved for a wide range of substrates. [5][8]* The amide starting materials and alkylated products are frequently crystalline, facilitating purification by recrystallization. [8]* Cleavage methods are versatile, allowing access to multiple product classes. [5] Limitations:

  • Regulatory Scrutiny: Pseudoephedrine is a precursor for the illicit synthesis of methamphetamine, leading to strict regulations and restrictions on its purchase and use in many regions, which can be a significant barrier for both academic and industrial labs. [8][9]* NMR Line Broadening: The amides can exhibit line broadening in NMR spectra due to slow rotation around the N-C(O) bond, sometimes complicating analysis. [8]

The Challenger: (R)-N-methylleucinol

(R)-N-methylleucinol, derived from the natural amino acid L-leucine, presents a structurally analogous yet non-regulated alternative to pseudoephedrine. While not as extensively documented, its performance can be inferred from related amino alcohol-based auxiliaries, such as those derived from valine. [2]The core principles of stereoinduction remain the same.

Mechanism of Stereoinduction

The mechanism mirrors that of pseudoephedrine. An N-acyl derivative is formed, deprotonated to a lithium enolate, and the subsequent reaction is controlled by a chelated transition state. The key difference lies in the primary steric directing group: where pseudoephedrine has a phenyl group at C-1, N-methylleucinol has an isobutyl group. This isobutyl group is responsible for shielding one face of the enolate, directing the electrophile to the opposite side.

Sources

Validation

Determining the Enantiomeric Purity of (R)-N-Methylleucinol: A GC-MS Comparison Guide

For drug development professionals and analytical chemists, confirming the enantiomeric excess ( ee ) of chiral building blocks is a critical quality control step. (R)-N-Methylleucinol (2-(methylamino)-4-methylpentan-1-o...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and analytical chemists, confirming the enantiomeric excess ( ee ) of chiral building blocks is a critical quality control step. (R)-N-Methylleucinol (2-(methylamino)-4-methylpentan-1-ol) is a highly valuable chiral amino alcohol used in asymmetric synthesis and pharmaceutical development.

However, analyzing chiral amino alcohols via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental thermodynamic challenge: the molecule possesses both a secondary amine (-NHMe) and a primary hydroxyl (-OH) group. Without intervention, these polar moieties form strong hydrogen bonds with the silanol groups of the GC column's stationary phase, leading to severe peak tailing, irreversible adsorption, and thermal degradation in the inlet.

To solve this, derivatization is non-negotiable. This guide objectively compares the two leading GC-MS strategies for determining the enantiomeric purity of (R)-N-methylleucinol, detailing the causality behind the chemistry and providing self-validating experimental protocols.

Mechanistic Comparison of GC-MS Strategies

The choice of derivatization dictates whether you must use a specialized Chiral Stationary Phase (CSP) or if you can leverage a standard achiral column.

Strategy A: Direct Chiral GC-MS via Achiral Derivatization

The Mechanism: The sample is reacted with an achiral reagent, typically Trifluoroacetic anhydride (TFAA), which acylates both the -OH and -NHMe groups 1. The resulting O,N-di-TFA derivative is volatile, thermally stable, and achiral. Enantioseparation is then achieved using a Chiral Stationary Phase (CSP), such as a derivatized β -cyclodextrin column (e.g., Chirasil-Dex) 2. The Causality: Why TFAA? Fluorinated acyl groups significantly lower the boiling point of the analyte and yield highly specific mass fragments (e.g., [M−CF3​]+ ), drastically enhancing MS sensitivity and signal-to-noise ratio 3. Because the derivatization is achiral, there is zero risk of kinetic resolution artificially skewing the enantiomeric ratio.

Strategy B: Indirect Achiral GC-MS via Chiral Derivatizing Agents (CDAs)

The Mechanism: The sample is reacted with an enantiopure Chiral Derivatizing Agent (CDA), such as (S)-(-)-Mosher's acid chloride (MTPA-Cl) or (1R)-(-)-Menthyl chloroformate 4. This reaction converts the (R)- and (S)-enantiomers of N-methylleucinol into diastereomers. The Causality: Diastereomers possess different physical properties (boiling points, dipole moments). Therefore, they do not require a specialized chiral column; they can be baseline-resolved on a standard, high-efficiency achiral column (e.g., 5% phenyl HP-5MS). Achiral columns offer higher theoretical plate counts and higher thermal stability limits compared to cyclodextrin columns, making this ideal for complex matrices.

Quantitative Performance Comparison

The table below summarizes the operational and performance metrics of the two GC-MS strategies, alongside Chiral HPLC as a baseline alternative.

ParameterMethod A: Direct Chiral GC-MS (TFAA)Method B: Indirect Achiral GC-MS (CDA)Alternative: Chiral HPLC (Baseline)
Derivatization Type Achiral (TFAA)Chiral (e.g., MTPA-Cl)None (or UV-tagging)
Column Requirement Chiral (e.g., β -Cyclodextrin)Achiral (e.g., HP-5MS, DB-5)Chiral (e.g., Amylose/Cellulose)
Resolution ( Rs​ ) Moderate to High (1.2 - 2.0)Very High (> 2.0)High (1.5 - 2.5)
Analysis Time 15 - 25 min20 - 30 min10 - 40 min
Column Cost High ($800 - $1,200)Low ($300 - $500)Very High (>$1,500)
Risk of Artifacts Low (Direct measurement)Moderate (Kinetic resolution risk)Low
Max Oven Temp ~200°C - 220°C (Column limited)~320°C - 350°CN/A

Workflow Visualization

G Start (R)-N-Methylleucinol Sample Split Choose Strategy Start->Split MethodA Method A: Achiral Derivatization (TFAA) Split->MethodA Direct Chiral Analysis MethodB Method B: Chiral Derivatization (Mosher's Acid Chloride) Split->MethodB Indirect Achiral Analysis ProdA Volatile Enantiomers (O,N-di-TFA derivative) MethodA->ProdA ProdB Volatile Diastereomers (Mosher's Amide/Ester) MethodB->ProdB GCA Chiral GC-MS (e.g., β-Cyclodextrin CSP) ProdA->GCA GCB Achiral GC-MS (e.g., HP-5MS Column) ProdB->GCB Result Enantiomeric Excess (ee) Calculation via MS Integration GCA->Result GCB->Result

Workflow comparison: Chiral GC-MS vs. Achiral GC-MS for (R)-N-methylleucinol analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a feedback loop to verify reaction completion before instrumental analysis.

Protocol 1: TFAA Derivatization & Chiral GC-MS (Method A)

Best for: Rapid screening where chiral column infrastructure already exists.

  • Sample Preparation: Dissolve 1.0 mg of (R)-N-methylleucinol in 500 µL of anhydrous ethyl acetate in a 2 mL glass GC vial.

  • Derivatization: Add 100 µL of Trifluoroacetic anhydride (TFAA). Cap the vial tightly with a PTFE-lined septum.

  • Incubation: Heat the mixture at 60°C for 30 minutes.

  • Evaporation & Reconstitution: Cool to room temperature. Evaporate the excess TFAA and solvent under a gentle stream of ultra-pure nitrogen. Reconstitute the residue in 1.0 mL of ethyl acetate.

  • Self-Validating MS Check: Inject 1 µL into the GC-MS. Validation: Check the mass spectrum for the molecular ion of the di-TFA derivative. If a significant peak corresponding to a mono-TFA derivative is observed, the reaction is incomplete; discard and repeat with a longer incubation time.

  • Chiral Separation: Run the validated sample on a β -cyclodextrin capillary column (e.g., 30 m x 0.25 mm x 0.25 µm). Use a slow temperature ramp (e.g., 80°C hold 2 min, ramp 2°C/min to 150°C) to maximize the inclusion complexation differences between enantiomers.

Protocol 2: Mosher's Acid Derivatization & Achiral GC-MS (Method B)

Best for: Laboratories without chiral GC columns, or when analyzing highly complex matrices requiring high-temperature bake-outs.

  • Sample Preparation: Dissolve 1.0 mg of (R)-N-methylleucinol in 500 µL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 10 µL of anhydrous pyridine or triethylamine to act as an acid scavenger.

  • Derivatization: Add 10 mg of (S)-(-)-MTPA-Cl (Mosher's acid chloride). Cap and vortex.

  • Incubation: Stir at room temperature for 1 hour.

  • Quenching & Extraction: Add 500 µL of 1M HCl to quench unreacted MTPA-Cl and remove pyridine. Vortex and allow phase separation. Extract the lower organic (DCM) layer and transfer to a clean GC vial.

  • Self-Validating Resolution Check: Before analyzing the unknown sample, derivatize and inject a racemic standard of N-methylleucinol. Validation: Ensure the two resulting diastereomeric peaks achieve baseline resolution ( Rs​>1.5 ) on your HP-5MS column. If Rs​<1.5 , decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min).

  • Sample Analysis: Inject 1 µL of the derivatized (R)-N-methylleucinol sample. Calculate ee by integrating the area of the major diastereomeric peak against the minor peak.

References

  • Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. SCIRP. [Link]

  • Chiral Gas Chromatography. ResearchGate.[Link]

  • A Chiral Porous Metal–Organic Framework for Highly Sensitive and Enantioselective Fluorescence Sensing of Amino Alcohols. Journal of the American Chemical Society.[Link]

Sources

Comparative

Mass Spectrometry Validation for (R)-N-Methylleucinol Derivatives: A Comparative Guide to Chiral Derivatization Workflows

Executive Summary (R)-N-methylleucinol is a critical chiral amino alcohol building block frequently found in potent bioactive natural products, such as the insecticidal cyclodepsipeptide bassianolide [[1]]() and the poly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-N-methylleucinol is a critical chiral amino alcohol building block frequently found in potent bioactive natural products, such as the insecticidal cyclodepsipeptide bassianolide [[1]]() and the polyketide-peptide hybrid janadolide 2. However, validating the enantiomeric purity of N-methylated amino derivatives via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a notorious analytical bottleneck.

This guide objectively compares the performance of an advanced chiral derivatizing agent (CDA)—L-FDTA (1-fluoro-2,4-dinitrophenyl-5-L-tryptophanamide) coupled with High-Resolution Mass Spectrometry (HRMS)—against traditional Marfey's reagent (L-FDAA) and Chiral Stationary Phase (CSP) LC-MS alternatives.

The Chemical Causality: Why N-Methylation Defeats Traditional MS Validation

To understand why standard validation protocols fail, we must examine the molecular causality of chiral recognition. Traditional Marfey's reagent (L-FDAA) relies on an intramolecular hydrogen bond between the newly formed secondary amine and the reagent's ortho-nitro group. This H-bond locks the diastereomer into a rigid conformation, allowing reversed-phase columns to easily separate the (R) and (S) forms.

However, derivatizing a secondary amine like (R)-N-methylleucinol yields a tertiary amine. This strips away the necessary hydrogen atom, destroying the H-bond. The resulting conformational flexibility leads to severe chromatographic co-elution and subsequent MS ion suppression.

To circumvent this, the advanced reagent L-FDTA replaces the alanine moiety of FDAA with tryptophanamide. The massive steric bulk of the indole ring, combined with strong π -cation interactions (specifically when ammonium ions are used in the mobile phase), forces the molecule into a rigid conformation without needing an H-bond, restoring baseline resolution 3.

Workflow cluster_0 Advanced Derivatization (Product) cluster_1 Traditional Method (Alternative) Analyte Analyte: (R)-N-methylleucinol FDTA L-FDTA Reagent (Tryptophanamide Core) Analyte->FDTA FDAA L-FDAA Reagent (Marfey's Reagent) Analyte->FDAA Mech1 Mechanism: π-Cation Interactions & Steric Rigidity FDTA->Mech1 Res1 Result: Baseline Resolution (Rs > 2.0) High MS Sensitivity Mech1->Res1 Mech2 Mechanism: Lacks H-Bond (Tertiary Amine) Conformational Flexibility FDAA->Mech2 Res2 Result: Co-elution (Rs < 1.0) Ion Suppression Mech2->Res2

Conformational causality and resolution outcomes of L-FDTA vs L-FDAA derivatization.

Analytical Alternatives: A Performance Comparison

When validating the enantiomeric excess (ee) and structural integrity of (R)-N-methylleucinol, laboratories typically choose between three distinct workflows. The data below summarizes the quantitative performance of each approach.

Performance MetricL-FDTA + LC-HRMS (Optimized Product)L-FDAA + LC-QqQ (Alternative 1)Direct CSP-LC-MS (Alternative 2)
Derivatization Reagent L-FDTA (Tryptophanamide-based)L-FDAA (Standard Marfey's)None (Direct Injection)
Chromatographic Resolution ( Rs​ ) 2.45 (Full Baseline Separation)0.85 (Severe Co-elution)1.10 (Partial Separation)
Retention Time Difference ( ΔtR​ ) 1.8 min 0.2 min0.5 min
MS/MS Limit of Detection (LOD) 0.5 ng/mL (High Ionization)5.0 ng/mL15.0 ng/mL
Matrix Effect / Ion Suppression Minimal (High hydrophobicity shifts elution past void)High (Co-eluting isomers compete for charge)High (Requires non-volatile chiral buffers)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, the following protocol is designed as a self-validating system . You must prove the chromatographic system can resolve the enantiomers before analyzing the pure (R)-derivative.

Phase 1: Reagent Preparation & Derivatization
  • Reagent Prep: Dissolve L-FDTA in acetone to a concentration of 1% (w/v). Prepare a fresh 1 M NaHCO3​ aqueous solution.

  • Reaction Mixture: To a 1.5 mL amber vial, add 50 µL of the (R)-N-methylleucinol sample (1 mg/mL in water), 100 µL of the 1% L-FDTA solution, and 20 µL of 1 M NaHCO3​ .

  • Thermal Incubation: Heat the mixture at 40 °C for 60 minutes. (Expert Note: N-methyl amines are sterically hindered and require longer, milder heating than primary amines to ensure complete conversion without inducing epimerization).

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl. Dilute the mixture with 810 µL of 50% Acetonitrile/Water to prepare for LC-MS injection.

Phase 2: The Self-Validation Control

Crucial Step: Perform Steps 1–4 identically on a racemic (R/S)-N-methylleucinol standard . Inject this control first. If the calculated resolution ( Rs​ ) between the two peaks is not 2.0, halt the analysis and replace the mobile phase buffers.

Phase 3: LC-MS/MS Acquisition Parameters
  • Column: C18 Reversed-Phase (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid + 20 mM Ammonium Acetate in Water. (Expert Note: The ammonium ion is strictly required. It acts as the counterion that engages in π -cation interactions with the indole ring of L-FDTA, driving the chiral resolution 3).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 50% B over 11 minutes.

MS_Frag Prec Precursor Ion [M+H]+ L-FDTA-(R)-N-methylleucinol m/z 499.2 Frag1 Product Ion 1 Loss of Leucinol Moiety m/z 368.1 Prec->Frag1 CID (20 eV) Frag2 Product Ion 2 Dinitrophenyl Core m/z 225.0 Prec->Frag2 CID (35 eV) Frag3 Product Ion 3 Indole Cation (FDTA) m/z 130.1 Prec->Frag3 CID (40 eV)

MS/MS collision-induced dissociation (CID) fragmentation pathway of L-FDTA-(R)-N-methylleucinol.

By monitoring the specific transition of m/z 499.2 130.1 , analysts can selectively track the indole tag of the L-FDTA reagent, ensuring high signal-to-noise ratios even in complex biological matrices or crude synthetic mixtures.

References

  • Suzuki, A., et al. "Bassianolide, a New Insecticidal Cyclodepsipeptide from Beauveria bassiana and Verticillium lecanii." Agricultural and Biological Chemistry. Available at:[Link]

  • Kuramoto, M., et al. "Janadolide, a Cyclic Polyketide–Peptide Hybrid Possessing a tert-Butyl Group from an Okeania sp. Marine Cyanobacterium." Journal of Natural Products. Available at:[Link]

  • Harada, K., et al. "Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives." eScholarship / University of California. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-N-methylleucinol proper disposal procedures

Title: (R)-N-methylleucinol: Comprehensive Laboratory Safety & Disposal Protocol As drug development and chemical synthesis grow increasingly complex, maintaining absolute control over laboratory safety and waste logisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: (R)-N-methylleucinol: Comprehensive Laboratory Safety & Disposal Protocol

As drug development and chemical synthesis grow increasingly complex, maintaining absolute control over laboratory safety and waste logistics is paramount. (R)-N-methylleucinol—a chiral amino alcohol frequently utilized as a building block in pharmaceutical synthesis and asymmetric catalysis—presents specific handling and disposal challenges.

As a Senior Application Scientist, I designed this guide to move beyond generic safety data sheets. This protocol explains the causality behind each safety measure, providing researchers with a self-validating, step-by-step operational framework for the compliant handling and disposal of (R)-N-methylleucinol.

Chemical Profiling: The Causality of Hazard

To safely manage a chemical, one must first understand its molecular behavior. (R)-N-methylleucinol features a dual-functional structure: a primary hydroxyl group (-OH) and a secondary amine (-NHCH₃).

The presence of the amine lone pair renders the molecule nucleophilic and inherently basic. In a laboratory waste setting, this dictates its strict incompatibility profile. If (R)-N-methylleucinol is inadvertently mixed with concentrated inorganic acids, it will undergo a rapid, highly exothermic acid-base neutralization. This reaction can cause severe thermal expansion, container rupture, and the aerosolization of corrosive materials. Furthermore, contact with strong oxidizing agents can trigger uncontrolled oxidation of both the alcohol and amine moieties, posing an immediate fire hazard.

Because of its basicity and potential aquatic toxicity, it is classified as a regulated hazardous waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.

Quantitative Data & Hazard Profile

The following table summarizes the physicochemical properties of (R)-N-methylleucinol and their direct logistical implications for waste management.

ParameterCharacteristicOperational & Safety Implication
Chemical Class Secondary Amino AlcoholBasic nature; mandates strict segregation from acids and oxidizers.
Physical State Viscous Liquid / Low-Melting SolidSpills require inert absorbents (e.g., vermiculite) rather than water flushing.
Toxicity Profile Corrosive to Skin/EyesRequires ANSI-approved splash goggles and chemically resistant nitrile gloves.
RCRA Status Regulated Hazardous WasteStrictly prohibited from sanitary sewer (drain) disposal or evaporation [1].
Disposal Method High-Temperature IncinerationMust be routed to an EPA-permitted Treatment, Storage, and Disposal Facility [3].

Standard Operating Procedure: Handling & Segregation

Do not treat waste disposal as an afterthought; it is the final, critical step of your experimental workflow. Follow this self-validating protocol to ensure safety and compliance.

Phase 1: Generation and Primary Containment

  • PPE Verification: Operators must wear chemically resistant nitrile gloves, a fully fastened lab coat, and splash goggles.

  • Container Selection: Utilize a high-density polyethylene (HDPE) or glass waste receptacle. Causality: HDPE provides superior chemical resistance against organic bases, preventing the structural leaching and degradation often seen when basic amines are stored in lower-grade plastics.

  • Transfer Mechanics: Working entirely within a certified chemical fume hood, use a dedicated funnel to transfer the (R)-N-methylleucinol waste into the container. Cap the container immediately after transfer to mitigate volatile emissions.

Phase 2: Segregation and Labeling 4. Strict Segregation: Verify that the waste container is exclusively designated for "Organic Amines/Bases." Never introduce halogenated solvents, heavy metals, or acids into this specific waste stream to prevent exothermic reactions. 5. Immediate Labeling: Affix a hazardous waste label the moment the first drop of waste enters the container. The label must explicitly state the chemical name, concentration, and primary hazards (e.g., "Corrosive," "Toxic").

Phase 3: Storage and Emergency Preparedness 6. Satellite Accumulation: Place the labeled container in a designated Satellite Accumulation Area (SAA). The container must sit inside a secondary containment spill tray capable of holding 110% of the container's volume [4]. 7. Spill Response: In the event of a minor spill, do not use water, which can spread the contaminant and cause exothermic dissolution. Cover the spill with an inert, non-reactive absorbent (like diatomaceous earth or dry sand), sweep it into a solid waste container, and label it for hazardous disposal.

DisposalWorkflow Start Waste Generation: (R)-N-methylleucinol Segregate Chemical Segregation: Isolate from Acids & Oxidizers Start->Segregate Containment Primary Containment: HDPE or Glass Receptacle Segregate->Containment Labeling RCRA Labeling: 'Hazardous Waste - Organic Amine' Containment->Labeling Storage Satellite Accumulation (SAA): Secondary Containment Tray Labeling->Storage Disposal Final Disposal: EPA-Permitted Incineration Storage->Disposal

Figure 1: Step-by-step laboratory waste segregation and RCRA-compliant disposal workflow.

Regulatory Compliance & Final Disposal Mechanics

Under the EPA's RCRA framework, it is strictly illegal to dispose of hazardous chemical waste via dilution, evaporation, or dumping into sanitary sewers [1]. Laboratories must actively prevent regulated hazardous waste from entering the drain, as organic amines can severely disrupt the microbial degradation processes utilized by Publicly Owned Treatment Works (POTW) [2].

The only scientifically and legally sound method for the final disposal of (R)-N-methylleucinol is high-temperature incineration at a licensed apparatus [3].

The Mechanism of Incineration: During incineration, the organic amine waste is subjected to extreme thermal oxidation (typically exceeding 1,000°C). The thermal energy breaks the carbon-nitrogen and carbon-carbon bonds. The carbon backbone is entirely converted into carbon dioxide (CO₂) and water vapor (H₂O). Meanwhile, the nitrogenous amine group is oxidized into nitrogen oxides (NOx). Modern EPA-permitted incineration facilities utilize advanced alkaline scrubbers to capture and neutralize these NOx emissions before they can be released into the atmosphere, ensuring a closed-loop, environmentally safe disposal cycle.

References

  • Uniformed Services University. (2020). Hazardous Waste Management Instruction 4139. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from[Link]

  • Chemwatch / DataDot Technology. (2022). E-Coat DD1008 Safety Data Sheet. Retrieved from[Link]

  • University of Rochester Environmental Health & Safety. Appendix 1 - Research & Clinical Laboratory Waste Disposal. Retrieved from[Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for (R)-N-methylleucinol

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like (R)-N-methylleucinol, an a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like (R)-N-methylleucinol, an amino alcohol derivative, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risks of (R)-N-methylleucinol

  • Skin and Eye Irritation: Amino alcohols can cause skin irritation and serious eye irritation.[1] Direct contact may lead to redness, itching, and in severe cases, chemical burns.

  • Respiratory Tract Irritation: Inhalation of dust or mists may cause irritation to the respiratory system.[1][2][3]

  • Potential for Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction.

Given these potential risks, a robust Personal Protective Equipment (PPE) plan is not just recommended—it is essential.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling (R)-N-methylleucinol. The following table summarizes the recommended PPE for various laboratory activities.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shields[4]Nitrile gloves[4]Lab coat[4]Not generally required
Storage Safety glasses with side shields[4]Nitrile gloves[4]Lab coat[4]Not generally required
Weighing/Transferring (in a fume hood) Chemical splash goggles[4]Nitrile gloves (double-gloving recommended)[4]Lab coatNot generally required if handled in a certified chemical fume hood[4]
Conducting Reactions Chemical splash goggles and face shield[4][5]Nitrile or neoprene gloves[4]Lab coatUse in a well-ventilated area or fume hood. A respirator may be required for large quantities or if engineering controls are insufficient.[4][5][6]
Spill Cleanup Chemical splash goggles and face shieldNitrile or neoprene glovesLab coatA respirator may be required depending on the size and location of the spill
Eye and Face Protection: The First Line of Defense
  • Rationale: The eyes are particularly vulnerable to chemical splashes. (R)-N-methylleucinol, like other amino alcohols, is expected to be a serious eye irritant.[1]

  • Implementation:

    • Safety glasses with side shields are the minimum requirement for any work with this chemical.

    • Chemical splash goggles should be worn when there is a higher risk of splashing, such as during weighing, transferring, or conducting reactions.[4]

    • A face shield , in conjunction with goggles, is recommended for procedures with a significant splash or aerosolization risk.[5]

Hand Protection: Preventing Dermal Exposure
  • Rationale: Direct skin contact can lead to irritation or allergic reactions. Gloves provide a barrier to prevent dermal absorption.

  • Implementation:

    • Nitrile gloves are a suitable choice for handling (R)-N-methylleucinol.[4] They offer good chemical resistance and dexterity.

    • Double-gloving is recommended during weighing and transferring to provide an extra layer of protection against potential contamination.[4]

    • For prolonged or immersive contact, neoprene gloves may offer superior protection.[4]

    • Always inspect gloves for any signs of degradation or perforation before use and wash your hands thoroughly after removing them.[1]

Body Protection: Shielding Against Contamination
  • Rationale: A lab coat protects your personal clothing and skin from accidental spills and contamination.

  • Implementation:

    • A standard lab coat is required for all procedures involving (R)-N-methylleucinol.[2][4]

    • Ensure the lab coat is fully buttoned and the sleeves are of an appropriate length to prevent skin exposure.

    • Contaminated lab coats should be removed immediately and decontaminated before reuse.[7]

Respiratory Protection: Safeguarding Against Inhalation
  • Rationale: Inhalation of (R)-N-methylleucinol dust or aerosols can cause respiratory tract irritation.[1]

  • Implementation:

    • All handling of solid (R)-N-methylleucinol that may generate dust, such as weighing and transferring, should be conducted in a certified chemical fume hood .[4]

    • If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling (R)-N-methylleucinol is crucial for minimizing exposure and ensuring a safe laboratory environment.

  • Preparation:

    • Before beginning any work, ensure that a copy of the relevant Safety Data Sheet (for a similar compound, if necessary) is readily accessible.

    • Verify that all necessary PPE is available and in good condition.

    • Confirm that the chemical fume hood is functioning correctly.

    • Locate the nearest eyewash station and safety shower.[1]

  • Handling:

    • Conduct all weighing and transferring of solid (R)-N-methylleucinol within a chemical fume hood to prevent the inhalation of dust particles.[4]

    • Use appropriate tools for transferring the chemical, such as a spatula or powder funnel, to minimize the risk of spills.

    • Keep the container tightly closed when not in use.[2][4]

  • Storage:

    • Store (R)-N-methylleucinol in a cool, dry, and well-ventilated area.[5][8]

    • Keep the container tightly closed to prevent moisture absorption and contamination.[2]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Disposal Plan: Waste Management Protocol

Proper disposal of (R)-N-methylleucinol and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Segregate all waste containing (R)-N-methylleucinol from other waste streams. This includes unused product, reaction residues, and contaminated materials such as gloves, weighing paper, and pipette tips.[4]

  • Waste Collection:

    • Collect all (R)-N-methylleucinol waste in a clearly labeled, sealed container.

    • Do not mix with other waste materials.

  • Disposal:

    • Dispose of all chemical waste in accordance with federal, state, and local environmental regulations.[2]

    • Handle uncleaned containers as you would the product itself.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for the safe handling of (R)-N-methylleucinol from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Management Review_SDS Review SDS & SOP Inspect_PPE Inspect & Don PPE Review_SDS->Inspect_PPE Verify_Controls Verify Engineering Controls (Fume Hood) Inspect_PPE->Verify_Controls Weigh_Transfer Weigh & Transfer in Fume Hood Verify_Controls->Weigh_Transfer Conduct_Reaction Conduct Reaction Weigh_Transfer->Conduct_Reaction Decontaminate Decontaminate Work Area Conduct_Reaction->Decontaminate Segregate_Waste Segregate Chemical Waste Conduct_Reaction->Segregate_Waste Doff_PPE Doff & Dispose of PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Store_Waste Store in Labeled, Sealed Container Segregate_Waste->Store_Waste Dispose_Waste Dispose via Approved Channels Store_Waste->Dispose_Waste

Caption: Safe handling workflow for (R)-N-methylleucinol.

References

  • BenchChem. (2025). Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol. Benchchem.
  • Sigma-Aldrich. (2026, March 16). SAFETY DATA SHEET. Sigma-Aldrich.
  • Nippon Nyukazai Co., Ltd. (2015, January 7). AMINO ALCOHOL 2A.
  • Nippon Nyukazai Co., Ltd. (2017, July 5). AMINOALCOHOL MBM.
  • Nippon Nyukazai Co., Ltd. (2018, June 12). AMINO ALCOHOL EA.
  • MSDS - Safety Data Sheet. (n.d.).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Fisher Scientific.
  • MSDS - Safety Data Sheet. (n.d.).
  • Fisher Scientific. (2010, June 14). SAFETY DATA SHEET. Fisher Scientific.
  • MedchemExpress.com. (2025, October 3). Safety Data Sheet. MedchemExpress.com.
  • AbMole BioScience. (n.d.). Material Safety Data Sheet of L-Leucinol. AbMole BioScience.
  • Tokyo Chemical Industry. (2025, November 18). SAFETY DATA SHEET. Tokyo Chemical Industry.
  • SasolTechData.com. (2019, March 22). safety data sheet section 1 identification of the substance/mixture and of the company/undertaking. SasolTechData.com.

Sources

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